1-(3-Chlorophenyl)propane-1,2-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-chlorophenyl)propane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRBHYVHVKOEQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544399 | |
| Record name | 1-(3-Chlorophenyl)propane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10557-17-2 | |
| Record name | 1-(3-Chlorophenyl)propane-1,2-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010557172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Chlorophenyl)propane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-CHLOROPHENYL)PROPANE-1,2-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM2723PG76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"1-(3-Chlorophenyl)propane-1,2-dione" chemical properties
An In-depth Technical Guide to 1-(3-Chlorophenyl)propane-1,2-dione
Introduction and Core Chemical Profile
This compound, an α-diketone of significant interest in pharmaceutical sciences, is primarily recognized as a metabolite and related compound of Bupropion, a widely prescribed antidepressant and smoking cessation aid.[1] Its chemical structure, featuring a propane-1,2-dione moiety attached to a 3-chlorinated phenyl ring, imparts a unique reactivity profile that is crucial for understanding its metabolic fate, toxicological potential, and role as a process impurity in drug manufacturing. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic signature, and biological context, tailored for researchers in medicinal chemistry and drug development.
The presence of two adjacent, electrophilic carbonyl centers makes this compound a molecule of interest for studying protein-adduct formation and other toxicological pathways common to α-diketones.[2] Understanding its properties is therefore essential for impurity profiling and ensuring the safety and efficacy of Bupropion-related pharmaceuticals.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. These identifiers and physical characteristics are foundational for its handling, analysis, and application in a research setting.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 10557-17-2 | [3][4] |
| Molecular Formula | C₉H₇ClO₂ | [3][5] |
| Molecular Weight | 182.60 g/mol | [3] |
| Appearance | Clear Yellow Oil | [1][4] |
| Boiling Point | 100-102 °C (at 4 Torr) | [1] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | [1] |
| Storage | 2-8°C Refrigerator or -20°C Freezer | [1][4] |
| SMILES | CC(=O)C(=O)C1=CC(=CC=C1)Cl | [3] |
| InChIKey | OXRBHYVHVKOEQX-UHFFFAOYSA-N | [3] |
Synthesis and Purification Protocol
While this compound is commercially available, an understanding of its synthesis is vital for custom isotopic labeling studies or for producing analogs. A robust and common method for preparing α-diketones is the oxidation of a ketone bearing an α-methylene group.[6] The following protocol details a plausible and efficient synthesis starting from the readily available precursor, 3'-chloropropiophenone.
Principle of the Method
This protocol employs selenium dioxide (SeO₂), a classic and effective reagent for the oxidation of α-methylene ketones to the corresponding α-dicarbonyl compounds. The reaction proceeds via an initial ene reaction followed by hydrolysis of the resulting selenium-containing intermediate. The choice of dioxane as a solvent with a small amount of water is critical; dioxane solubilizes the organic substrate, while water facilitates the hydrolysis step and subsequent removal of selenium byproducts.
Experimental Protocol: Synthesis via SeO₂ Oxidation
Materials:
-
3'-Chloropropiophenone (1-(3-chlorophenyl)propan-1-one)
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane
-
Deionized Water
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Hexane and Ethyl Acetate (for elution)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3'-chloropropiophenone (1.0 eq) in 1,4-dioxane (approx. 5 mL per mmol of ketone). Add a small amount of water (0.1 mL per mmol of ketone).
-
Addition of Oxidant: To the stirring solution, add selenium dioxide (1.1 eq) in one portion.
-
Reflux: Heat the reaction mixture to reflux (approximately 101°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. A black precipitate of elemental selenium will form as the reaction proceeds.
-
Workup - Quenching and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the black selenium precipitate. Wash the filter cake with a small amount of dichloromethane.
-
Extraction: Transfer the filtrate to a separatory funnel. Dilute with dichloromethane and wash sequentially with saturated NaHCO₃ solution (2x) to remove any acidic impurities, and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a yellow or orange oil.
-
Purification: Purify the crude oil using flash column chromatography on silica gel. A gradient elution system, starting with 95:5 Hexane:Ethyl Acetate and gradually increasing the polarity to 80:20, is typically effective for separating the desired α-diketone from non-polar impurities and baseline material.
-
Final Product: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a clear yellow oil.[1][4]
Caption: Synthetic workflow for this compound.
Spectroscopic and Structural Characterization
Accurate structural elucidation is paramount. While experimental spectra should always be acquired for confirmation, a theoretical understanding of the expected spectroscopic signature is invaluable for analysis.
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons (4H): Complex multiplet signals expected in the range of δ 7.4-8.0 ppm. The chlorine atom and carbonyl groups will influence the exact shifts via inductive and resonance effects. Methyl Protons (3H): A sharp singlet expected around δ 2.4-2.6 ppm. The proximity to two deshielding carbonyl groups results in a downfield shift compared to a typical methyl ketone. |
| ¹³C NMR | Carbonyl Carbons (2C): Two distinct signals expected in the highly deshielded region of δ 190-200 ppm. Aromatic Carbons (6C): Signals between δ 125-140 ppm. The carbon bearing the chlorine (C-Cl) will be identifiable, as will the quaternary carbon attached to the dione moiety. Methyl Carbon (1C): A single signal expected around δ 25-30 ppm. |
| IR Spectroscopy | C=O Stretching: A strong, characteristic absorption band (or a pair of bands) between 1680-1730 cm⁻¹. The conjugation with the aromatic ring and the interaction between the two carbonyls will influence the precise frequency. Aromatic C=C Stretching: Medium intensity peaks around 1470-1600 cm⁻¹. C-Cl Stretching: A signal in the fingerprint region, typically around 700-800 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z 182, accompanied by a significant M+2 peak at m/z 184 (approximately one-third the intensity of M⁺) due to the ³⁷Cl isotope. Key Fragments: Expect fragmentation patterns corresponding to the loss of CO (m/z 154), CH₃CO (m/z 139), and the chlorobenzoyl cation (m/z 139). |
Chemical Reactivity and Mechanistic Insights
The chemical behavior of this compound is dominated by its α-diketone functionality.
Electrophilicity and Nucleophilic Addition
The adjacent carbonyl carbons are highly electrophilic and susceptible to attack by nucleophiles. This is a key mechanism in its potential biological activity, where nucleophilic residues in proteins (such as arginine) can form covalent adducts.[2] This reactivity also makes it a versatile synthetic intermediate.
Keto-Enol Tautomerism
The protons on the α-carbon of the methyl group are acidic and can be removed by a base, leading to the formation of an enolate. This enolate is a key intermediate in reactions such as α-halogenation or aldol-type condensations. Even under neutral or acidic conditions, the compound can exist in equilibrium with its enol tautomer.[7]
Caption: Keto-enol tautomerism of the propane-1,2-dione moiety.
Note: The placeholder images in the DOT script above should be replaced with actual chemical structure images for a final document.
Biological Context and Safety Profile
The primary relevance of this compound in drug development is its status as a metabolite and potential impurity of Bupropion.[1][4] Its presence must be monitored and controlled within acceptable limits as defined by regulatory bodies.
Toxicological Considerations
As an α-diketone, this compound belongs to a class of molecules known for potential respiratory tract toxicity. The mechanism often involves the covalent modification of arginine residues on critical cellular proteins by the electrophilic dicarbonyl system, leading to impaired protein function and cellular damage.[2] While specific toxicity data for this compound is not widely published, this general mechanism provides a strong rationale for minimizing its presence in any final drug product.
Safety and Handling
Based on available data, this compound is classified as an eye irritant.[3] Standard laboratory safety protocols should be strictly followed.
| Hazard Class | Code | Statement |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation |
Safe Handling Protocol:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety glasses or goggles.[8]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors or mists.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1][4]
-
First Aid: In case of eye contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention. For skin contact, wash thoroughly with soap and water.[8]
References
-
Pharmaffiliates. (n.d.). 1-(3-Chlorophenyl)-1,2-propanedione | 10557-17-2. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13585598, this compound. Retrieved from [Link]
-
AA Blocks. (n.d.). This compound | 10557-17-2. Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). 1-(3-Chlorophenyl)-1,2-propanedione | 10557-17-2. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Diketone synthesis by oxidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions at the α-Carbon. Retrieved from [Link]
-
Anders, M. W. (2017). Diacetyl and related flavorant α-Diketones: Biotransformation, cellular interactions, and respiratory-tract toxicity. Toxicology, 388, 29-37. Retrieved from [Link]
-
Request PDF. (n.d.). Methods of preparation of alpha-diketones and alpha-diketone monomers. Retrieved from [Link]
Sources
- 1. 1-(3-Chlorophenyl)-1,2-propanedione | 10557-17-2 [chemicalbook.com]
- 2. Diacetyl and related flavorant α-Diketones: Biotransformation, cellular interactions, and respiratory-tract toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C9H7ClO2 | CID 13585598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. aablocks.com [aablocks.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fishersci.se [fishersci.se]
The Formation of 1-(3-Chlorophenyl)propane-1,2-dione from Bupropion: An In-Depth Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bupropion, a widely prescribed antidepressant and smoking cessation aid, is known to degrade under certain conditions, leading to the formation of various impurities. Among these is the α-dione, 1-(3-Chlorophenyl)propane-1,2-dione, also identified as "Bupropion Impurity B" or "Bupropion Related Compound E".[1][2] This technical guide provides a comprehensive analysis of the plausible chemical mechanisms underlying the transformation of bupropion into this dione impurity. Understanding these formation pathways is critical for the development of stable pharmaceutical formulations, analytical method development, and overall drug quality control. This document synthesizes information from degradation studies and fundamental organic chemistry principles to offer a detailed perspective for researchers and drug development professionals.
Introduction: The Significance of Bupropion Degradation
Bupropion's therapeutic efficacy is well-established; however, its chemical structure, an α-aminoketone, renders it susceptible to degradation.[3] The formation of impurities can have significant implications, potentially impacting the safety, efficacy, and stability of the drug product. This compound is a notable degradant that requires careful monitoring and control. This guide will explore the chemical transformations that lead to its formation, providing a foundational understanding for scientists working with bupropion.
Proposed Mechanistic Pathways for the Formation of this compound from Bupropion
The conversion of bupropion to this compound is not a direct, single-step reaction. It is a multi-step process likely involving elimination/hydrolysis followed by oxidation. The instability of bupropion, particularly under alkaline conditions, is a key factor driving this transformation.[4][5]
Initial Degradation of Bupropion: Elimination of the tert-Butylamino Group
The first crucial step in the formation of the dione is the removal of the bulky tert-butylamino group from the bupropion molecule. This can occur through two primary, competing pathways, especially under basic or hydrolytic conditions:
-
Hofmann-like Elimination: Under basic conditions, the α-proton to the carbonyl group becomes acidic and can be abstracted. This can initiate an elimination reaction, leading to the formation of an enone intermediate and tert-butylamine.
-
Hydrolysis: The α-aminoketone moiety can be susceptible to hydrolysis, particularly at elevated temperatures and non-neutral pH. This would involve nucleophilic attack of water or hydroxide ions at the carbon bearing the amino group, leading to the formation of an α-hydroxyketone, 1-(3-chlorophenyl)-2-hydroxypropan-1-one, and tert-butylamine.
Caption: Initial degradation pathways of bupropion.
Oxidation of the Intermediate to the α-Dione
Once the α-hydroxyketone intermediate, 1-(3-chlorophenyl)-2-hydroxypropan-1-one, is formed, the subsequent step is the oxidation of the secondary alcohol to a ketone, yielding the final product, this compound. This oxidation can be facilitated by various oxidizing agents present during synthesis, storage, or as part of forced degradation studies.
A Chinese patent (CN114874084A) explicitly describes the oxidation of 1-(3-Chlorophenyl)-2-Hydroxypropane-1-ketone to this compound using an oxidizing agent as a step in a synthetic process.[6] This provides strong evidence for this intermediate pathway.
Common laboratory and industrial oxidants capable of this transformation include:
-
Mild oxidizing agents (e.g., copper(II) salts, Fehling's solution under harsh conditions)
-
Stronger oxidizing agents (e.g., permanganate, dichromate)
-
Oxygen from air, especially in the presence of catalysts or under photolytic conditions.
The overall proposed mechanism can be visualized as follows:
Caption: Proposed two-step mechanism for dione formation.
Experimental Evidence and Causality
Forced degradation studies are instrumental in elucidating the formation pathways of drug impurities. Studies on bupropion have consistently shown its instability in alkaline and oxidative conditions.
Forced Degradation Protocol (Illustrative)
A typical forced degradation study to investigate the formation of this compound would involve the following steps:
-
Preparation of Bupropion Solution: A stock solution of bupropion hydrochloride is prepared in a suitable solvent (e.g., methanol or water).
-
Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions:
-
Acidic Hydrolysis: Addition of hydrochloric acid (e.g., 0.1 N HCl) and heating.
-
Alkaline Hydrolysis: Addition of sodium hydroxide (e.g., 0.1 N NaOH) at room temperature or with gentle heating.
-
Oxidative Degradation: Addition of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solution at a specified temperature (e.g., 60-80 °C).
-
Photolytic Degradation: Exposing the solution to UV light.
-
-
Sample Analysis: The stressed samples are analyzed at various time points using a stability-indicating HPLC method with a UV or mass spectrometric detector to identify and quantify the parent drug and any degradation products.
Data Interpretation and Validation
The results from such studies would likely show a significant increase in the peak corresponding to this compound under alkaline and oxidative stress conditions, confirming the proposed mechanism. The identity of the peak can be confirmed by comparing its retention time and mass spectrum with that of a certified reference standard of this compound.
| Stress Condition | Expected Outcome for this compound Formation | Rationale |
| Alkaline Hydrolysis | Significant formation | Base-catalyzed elimination/hydrolysis of the amino group is a key initiating step. |
| Oxidative Stress | Significant formation | Promotes the oxidation of the α-hydroxyketone intermediate. |
| Acidic Hydrolysis | Minimal to no formation | Bupropion is generally more stable in acidic conditions. |
| Thermal Stress | Potential for formation | Heat can accelerate both the initial degradation and subsequent oxidation. |
| Photolytic Stress | Potential for formation | Light can provide the energy for radical-based oxidation reactions. |
Authoritative Grounding and Self-Validating Protocols
The proposed mechanism is grounded in established principles of organic chemistry, particularly the reactions of α-aminoketones and the oxidation of secondary alcohols. The protocols for forced degradation studies are based on ICH guidelines (Q1A(R2)) for stability testing of new drug substances and products. A robust, self-validating analytical protocol for monitoring this impurity would include:
-
Specificity: The analytical method must be able to resolve this compound from bupropion and other potential impurities.
-
Linearity, Accuracy, and Precision: The method must be validated over a range of concentrations to ensure reliable quantification.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These must be established to ensure the method is sensitive enough to detect the impurity at required levels.
Conclusion and Future Perspectives
The formation of this compound from bupropion is a degradation pathway of significant interest in pharmaceutical development. The proposed mechanism, involving an initial elimination or hydrolysis of the tert-butylamino group followed by oxidation of the resulting α-hydroxyketone, is supported by degradation studies and fundamental chemical principles.
For drug development professionals, a thorough understanding of this mechanism is paramount for:
-
Formulation Development: Designing formulations that minimize exposure to alkaline conditions and oxidative stress.
-
Process Chemistry: Implementing controls during synthesis and purification to prevent the formation of this impurity.
-
Analytical Development: Developing and validating robust, stability-indicating analytical methods for its detection and quantification.
Further research could focus on detailed kinetic studies to determine the rate of formation under various conditions and to identify specific catalysts or inhibitors of this degradation pathway.
References
-
Bansal, R., Saini, B., Bansal, Y., & Bansal, G. (2013). MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion. Biomedical Chromatography, 27(11), 1387-1397. [Link]
- 发明人: 印桂生, 王传飞, 陆伟, 陈康, 丁照中, 孙伟. (2022). 一种盐酸安非他酮杂质F的制备方法 (A kind of preparation method of bupropion hydrochloride impurity F). CN114874084A.
-
O'Byrne, P. M., O'Mahony, B., & Frias, J. M. (2012). The aqueous stability of bupropion. Journal of Pharmaceutical and Biomedical Analysis, 58, 10-16. [Link]
-
PubChem. (n.d.). Bupropion. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
O'Byrne, P. M., Singh, G., & Frias, J. M. (2014). Synthesis, Screening and Pharmacokinetic Evaluation of Potential Prodrugs of Bupropion. Part One: In Vitro Development. Molecules, 19(5), 6033-6053. [Link]
-
SynThink Research Chemicals. (n.d.). 1-(3-Chlorophenyl)-1,2-propanedione. Retrieved from [Link]
-
SynZeal. (n.d.). Bupropion Related Compound E. Retrieved from [Link]
- The United States Pharmacopeial Convention. (n.d.). Bupropion Hydrochloride. In USP-NF.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
Sources
- 1. Increased oxidative stress in patients with depression and its relationship to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ketone - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. omicsonline.org [omicsonline.org]
An In-Depth Technical Guide to 1-(3-Chlorophenyl)propane-1,2-dione: Synthesis, Analogs, and Derivatives
Introduction
1-(3-Chlorophenyl)propane-1,2-dione is an aromatic α-diketone of significant interest to researchers in medicinal chemistry and drug development. Primarily known as a metabolite of the widely prescribed antidepressant and smoking cessation aid, bupropion, this compound serves as a critical reference standard in pharmaceutical analysis and a scaffold for the design of novel bioactive molecules.[1][2][3] The presence of the α-diketone functionality, a reactive pharmacophore, coupled with the substituted phenyl ring, imparts this molecule with a unique chemical profile that warrants a deeper exploration of its synthesis, properties, and potential for derivatization.
This technical guide provides a comprehensive overview of this compound, its structural analogs, and derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the chemistry and potential applications of this class of compounds. We will delve into the synthetic pathways, analytical considerations, and the known biological context of this molecule, while also exploring the structure-activity relationships that govern the bioactivity of related compounds.
Physicochemical Properties and Identification
A clear understanding of the fundamental properties of this compound is essential for its synthesis, handling, and analysis.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 1-(m-Chlorophenyl)-1,2-propanedione, Bupropion Dione Derivative, Bupropion Related Compound E | [1][2] |
| CAS Number | 10557-17-2 | [2] |
| Molecular Formula | C₉H₇ClO₂ | |
| Molecular Weight | 182.6 g/mol | |
| Appearance | Clear Yellow Oil | [2] |
| Storage | 2-8°C Refrigerator | [2] |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the oxidation of its precursor, 3'-chloropropiophenone. This synthetic approach is logical as 3'-chloropropiophenone is a readily available starting material, often used in the synthesis of bupropion and other pharmaceuticals.[4]
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Oxidation of 3'-Chloropropiophenone
This protocol is a representative procedure based on established methods for the α-oxidation of propiophenones.
Materials:
-
3'-Chloropropiophenone
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3'-chloropropiophenone (1 equivalent) in a minimal amount of dioxane.
-
Addition of Oxidant: To the stirred solution, add selenium dioxide (1.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated selenium metal.
-
Extraction: Dilute the filtrate with water and extract with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound as a clear yellow oil.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Context: A Metabolite of Bupropion
The primary significance of this compound in a biological context is its role as a metabolite of bupropion.[5] Bupropion is extensively metabolized in the liver, with the formation of several active metabolites that contribute to its overall pharmacological profile.[6] While the major metabolic pathways of bupropion involve hydroxylation and reduction of the carbonyl group, the formation of the dione derivative represents a less characterized but important transformation.[7]
Bupropion Metabolic Pathway
Caption: Simplified metabolic pathway of bupropion.
The formation of the dione metabolite is likely a result of oxidative processes. While its own pharmacological activity is not extensively studied, its presence as a "related compound" in bupropion formulations is of high importance for quality control in the pharmaceutical industry.[1][3]
Structural Analogs and Derivatives
The exploration of structural analogs and derivatives of this compound is a promising avenue for the discovery of new chemical entities with potential therapeutic applications. The core structure offers several points for modification, including the phenyl ring, the diketone moiety, and the methyl group.
Modifications of the Phenyl Ring
Systematic alteration of the substituent on the phenyl ring can provide valuable insights into the structure-activity relationship (SAR).
-
Position of the Halogen: Moving the chlorine atom to the ortho- or para- positions can influence the electronic properties and steric hindrance of the molecule, potentially affecting its interaction with biological targets.
-
Nature of the Halogen: Replacing chlorine with other halogens (e.g., fluorine, bromine) can modulate the lipophilicity and electronic effects.
-
Other Substituents: Introducing electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro) groups can further probe the electronic requirements for biological activity.
Derivatives of the Diketone Moiety
The reactive α-diketone functionality is a prime site for derivatization to generate a diverse library of compounds.
-
Formation of Heterocycles: α-Diketones are versatile precursors for the synthesis of various heterocyclic systems, such as quinoxalines (by condensation with o-phenylenediamines) and pyrazines. These heterocyclic scaffolds are prevalent in many biologically active molecules.
-
Reduction to Diols: The diketone can be reduced to the corresponding 1,2-diol, which can serve as a chiral building block or exhibit its own biological activity.
-
Conversion to α-Hydroxy Ketones: Selective reduction of one carbonyl group leads to α-hydroxy ketones, which are also common motifs in natural products and pharmaceuticals.
Potential Biological Activities and Structure-Activity Relationships
While specific biological data for this compound is limited, the broader class of α-diketones and related aryl ketones have been investigated for various biological activities.
-
Enzyme Inhibition: Aryl diketoacid derivatives have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a therapeutic target for diabetes and obesity.[8] The α-diketone moiety in this compound could potentially interact with the active sites of various enzymes.
-
Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of chalcones (1,3-diaryl-2-propen-1-ones) and their derivatives against various cancer cell lines.[9][10] While not a chalcone itself, the 1-phenyl-1,2-dione scaffold shares structural similarities that suggest potential for anticancer activity.
-
Modulation of Monoamine Transporters: Given its origin as a metabolite of bupropion, a dopamine and norepinephrine reuptake inhibitor, it is plausible that this compound and its analogs could interact with monoamine transporters. Structure-activity relationship studies on bupropion analogs have shown that modifications to the phenyl ring and the amine substituent significantly impact their activity and mechanism of action at these transporters.[11]
Analytical Methodologies
The accurate detection and quantification of this compound are crucial for its use as a reference standard and in metabolic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for this purpose.[6][12][13]
Representative HPLC-MS/MS Protocol
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B to ensure separation from other metabolites and matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and a suitable internal standard.
Workflow for Analytical Method Development
Caption: General workflow for the analysis of this compound.
Conclusion and Future Perspectives
This compound is a molecule of considerable interest due to its dual identity as a key bupropion metabolite and a versatile synthetic intermediate. This guide has provided a comprehensive overview of its synthesis, biological context, and potential for the development of novel analogs and derivatives.
Future research in this area should focus on several key aspects:
-
Pharmacological Profiling: A thorough investigation of the intrinsic biological activity of this compound is warranted to understand its potential contribution to the overall pharmacological and toxicological profile of bupropion.
-
Synthesis of Analog Libraries: The systematic synthesis and screening of analog libraries with modifications to the phenyl ring and diketone moiety will be crucial for elucidating detailed structure-activity relationships and identifying new lead compounds for various therapeutic targets.
-
Exploration of Heterocyclic Derivatives: The conversion of the α-diketone functionality into diverse heterocyclic systems represents a promising strategy for accessing novel chemical space with a high potential for biological activity.
By leveraging the knowledge presented in this guide, researchers can further explore the chemical and biological landscape of this compound and its derivatives, paving the way for new discoveries in drug development and medicinal chemistry.
References
-
SynZeal. (n.d.). Bupropion Related Compound E | 10557-17-2. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2025). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved January 23, 2026, from [Link]
-
SID. (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3- (phenylthio)propan-1-ones as New Cytotoxic Agents. Retrieved January 23, 2026, from [Link]
-
PubMed. (1991). Convenient synthesis of 1-phenyl-1,2-propanediamines. Preliminary pharmacological results. Retrieved January 23, 2026, from [Link]
- da Cunha, D. L., et al. (2019). Pharmacokinetic and pharmacodynamic of bupropion: integrative overview of relevant clinical and forensic aspects. Drug Metabolism Reviews, 51(3), 365-393.
- Google Patents. (n.d.). EP1259243B1 - Bupropion metabolites and methods of their synthesis and use.
-
ClinPGx. (n.d.). Bupropion Pathway, Pharmacokinetics. Retrieved January 23, 2026, from [Link]
-
StatPearls - NCBI Bookshelf. (n.d.). Bupropion. Retrieved January 23, 2026, from [Link]
-
Pharmaffiliates. (n.d.). 10557-17-2 | Product Name : 1-(3-Chlorophenyl)-1,2-propanedione. Retrieved January 23, 2026, from [Link]
-
PubMed Central. (n.d.). Comprehensive Analysis of Structure Activity Relationships of α-Ketoheterocycles as sn-1-Diacylglycerol Lipase α Inhibitors. Retrieved January 23, 2026, from [Link]
-
PubMed Central. (n.d.). Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Main metabolic step of bupropion. Chemical structures of bupropion enantiomers and their main metabolites R,R-and S,S-hydroxybupropion formed through CYP2B6-mediated hydroxylation. Retrieved January 23, 2026, from [Link]
-
National Institutes of Health. (n.d.). Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS. Retrieved January 23, 2026, from [Link]
-
Veeprho. (n.d.). Bupropion Related Compound E | CAS 10557-17-2. Retrieved January 23, 2026, from [Link]
-
PubMed. (1998). Structure activity relationship study of known inhibitors of the enzyme 5 alpha-reductase (5AR). Retrieved January 23, 2026, from [Link]
-
University of Kentucky. (n.d.). Review of the pharmacology and clinical profile of bupropion, an antidepressant and tobacco use cessation agent. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Inhibition of α-amylase by flavonoids: Structure activity relationship (SAR). Retrieved January 23, 2026, from [Link]
-
PubMed Central. (n.d.). Targeting Inactive Enzyme Conformation: Aryl Diketoacid Derivatives as a New Class of PTP1B Inhibitors. Retrieved January 23, 2026, from [Link]
-
MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Retrieved January 23, 2026, from [Link]
-
PubMed Central. (2022). Determination of Bupropion and Its Impurities via a Chaotropic Chromatography Method Following Analytical Quality-by-Design Principles for Method Development. Retrieved January 23, 2026, from [Link]
-
PubMed. (2015). Synthesis and Anti-tumor Activities of Novel Phenyl Substituted Suberoylanilide Hydroxamic Acid Derivatives Against Human Cancer Cells. Retrieved January 23, 2026, from [Link]
-
Alentris Research Pvt. Ltd. (n.d.). Bupropion Related Compound E - API Impurities. Retrieved January 23, 2026, from [Link]
-
PubMed. (2022). A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Retrieved January 23, 2026, from [Link]
-
PubMed. (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Retrieved January 23, 2026, from [Link]
Sources
- 1. Bupropion Related Compound E | 10557-17-2 | SynZeal [synzeal.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. veeprho.com [veeprho.com]
- 4. biosynth.com [biosynth.com]
- 5. ClinPGx [clinpgx.org]
- 6. Bupropion - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ricardinis.pt [ricardinis.pt]
- 8. Synthesis of fused 1,2-naphthoquinones with cytotoxic activity using a one-pot three-step reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. sid.ir [sid.ir]
- 10. Comprehensive Analysis of Structure Activity Relationships of α-Ketoheterocycles as sn-1-Diacylglycerol Lipase α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereoselective Metabolism of Bupropion to Active Metabolites in Cellular Fractions of Human Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure activity relationship study of known inhibitors of the enzyme 5 alpha-reductase (5AR) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Toxicological Profile of 1-(3-Chlorophenyl)propane-1,2-dione
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating Data Scarcity with Predictive Toxicology
The compound 1-(3-Chlorophenyl)propane-1,2-dione, a derivative of bupropion, is a substance for which publicly accessible toxicological data is notably scarce.[1] This guide, therefore, adopts a predictive toxicology framework. Instead of presenting non-existent data, the focus will be on a scientifically rigorous approach to anticipating the toxicological profile of this molecule. This will be achieved by examining its structural components—the chlorinated phenyl group and the α-diketone moiety—and by outlining a comprehensive strategy for its toxicological evaluation. This document serves as both a predictive analysis and a roadmap for generating the necessary safety data for regulatory and research purposes.
Chemical and Physical Identity
A thorough understanding of a compound's physical and chemical properties is the foundation of any toxicological assessment.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| Synonyms | 1-(m-Chlorophenyl)-1,2-propanedione, Bupropion Dione Derivative | [1] |
| CAS Number | 10557-17-2 | [1][2] |
| Molecular Formula | C₉H₇ClO₂ | [1][2] |
| Molecular Weight | 182.60 g/mol | [2] |
| Appearance | Solid or Clear Yellow Oil | [1] |
Predictive Toxicology: A Read-Across Approach
In the absence of direct toxicological data, a read-across approach, leveraging data from structurally similar compounds, is a valid and widely used strategy. This compound can be deconstructed into two key toxicophores: the α-diketone group and the chlorinated phenyl ring.
The α-Diketone Moiety: A Known Respiratory Toxicant
The propane-1,2-dione structure places this compound in the α-diketone class. Certain members of this class, such as diacetyl (2,3-butanedione) and 2,3-pentanedione, are well-documented respiratory toxicants.[3][4][5]
-
Mechanism of Toxicity : α-Diketones are electrophilic and can react with nucleophilic residues in proteins, particularly arginine.[6] This covalent modification can lead to cellular damage. The primary detoxification pathway for α-diketones is reduction to the less reactive α-hydroxyketones.[6]
-
Primary Health Concern : Occupational exposure to α-diketone vapors has been linked to severe and irreversible lung disease, including obliterative bronchiolitis.[3]
-
Acute Toxicity : Generally, aliphatic α-diketones exhibit low acute oral toxicity, with LD50 values typically in the range of 990 to >8000 mg/kg bw.[7]
The Chlorinated Phenyl Group: A Persistent Environmental Toxicant
The presence of a chlorophenyl group raises concerns related to persistence and broader systemic toxicity. Chlorophenols and their derivatives are recognized as environmental contaminants.[8]
-
General Toxicity : Chlorinated organic compounds can exert a wide range of biological effects, including impacts on the reproductive, nervous, and immune systems.[9] They are known to be toxic to aquatic life and can cause histopathological changes.[8] The toxicity of chlorinated phenols tends to increase with a greater number of chlorine substituents on the phenol ring.[10]
-
Systemic Effects : Exposure to chlorophenols can lead to a variety of adverse effects. For instance, phenol itself is readily absorbed and can cause toxicity to the nervous system, kidneys, heart, and lungs.[11] Neurological effects such as lethargy, tremors, and convulsions have been observed with some chlorophenols.[12]
-
Carcinogenicity : The carcinogenic potential of chlorinated aromatic compounds is a significant concern. While phenol is classified as a Group 3 carcinogen by IARC (not classifiable as to its carcinogenicity to humans), other chlorinated compounds have shown carcinogenic effects in animal studies.[8][11]
Hazard Identification and GHS Classification
Based on available information from suppliers and chemical databases, this compound has the following GHS hazard classification:
-
Hazard Class : Eye Irritation Category 2.[2]
-
Signal Word : Warning.[2]
-
Hazard Statement : H319: Causes serious eye irritation.[2]
-
Pictogram :
This classification indicates a known hazard upon direct contact with the eyes. However, this is likely an incomplete toxicological profile, and further testing is required to assess other potential hazards.
A Proposed Strategy for Toxicological Evaluation
Given the data gap, a tiered approach to toxicological testing is recommended. This strategy is designed to efficiently characterize the hazard profile of this compound, from in vitro screening to potential in vivo studies, in alignment with international regulatory guidelines.[13][14]
Tier 1: In Vitro Assessment
In vitro toxicology testing is a cost-effective and ethical first step to identify potential hazards and reduce the need for animal testing.[13][15][16]
-
Objective : To determine the concentration at which the compound causes cell death.
-
Recommended Assay : Neutral Red Uptake (NRU) or MTT assay using a relevant cell line (e.g., human liver cells like HepG2, or lung epithelial cells like A549).
-
Protocol :
-
Plate cells in 96-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Expose the cells to the compound for 24-48 hours.
-
Perform the NRU or MTT assay according to the manufacturer's instructions.
-
Measure the absorbance and calculate the IC50 (the concentration that inhibits 50% of cell viability).
-
-
Objective : To assess the potential for the compound to cause genetic mutations or chromosomal damage.
-
Recommended Assays :
-
Bacterial Reverse Mutation Test (Ames Test) : To detect point mutations.
-
In Vitro Mammalian Cell Micronucleus Test : To detect chromosomal damage.
-
-
Protocol (Ames Test) :
-
Use multiple strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 fraction).
-
Expose the bacterial strains to various concentrations of the test compound.
-
Plate the treated bacteria on a minimal agar medium.
-
Incubate for 48-72 hours and count the number of revertant colonies.
-
A significant, dose-dependent increase in revertant colonies indicates a positive result.
-
-
Objective : To confirm and characterize the eye irritation potential.
-
Recommended Assay : Bovine Corneal Opacity and Permeability (BCOP) test or Reconstructed human Cornea-like Epithelium (RhCE) test. These are validated alternatives to the traditional Draize rabbit eye test.
Tier 2: In Vivo Acute Toxicity (if warranted)
If the results from Tier 1 studies or the intended use of the compound raise significant concerns, acute in vivo studies may be necessary. These studies should be conducted in compliance with OECD guidelines to ensure animal welfare and data quality.[17][18][19][20][21]
-
Objective : To determine the acute toxicity following oral, dermal, or inhalation exposure and to identify the median lethal dose (LD50) or concentration (LC50).
-
Recommended Studies :
-
Protocol (OECD 425) :
-
Fast young adult female rats overnight.
-
Administer a single oral dose of the compound. The starting dose is selected based on available information.
-
Observe the animal for signs of toxicity and mortality for up to 14 days.[20]
-
The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.
-
The LD50 and its confidence interval are calculated from the results.
-
Tier 3: Repeated Dose and Mechanistic Studies
Should the compound be intended for applications involving repeated human exposure, further studies would be required to assess the effects of long-term exposure.
-
Sub-chronic Toxicity Studies (e.g., 28-day or 90-day repeat dose studies) : To identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Mechanistic Studies : To investigate specific pathways of toxicity identified in earlier tiers. For example, if respiratory toxicity is suspected, targeted studies on lung tissue could be conducted.
Experimental Workflows and Diagrams
Proposed Toxicological Testing Workflow
Caption: A tiered approach to the toxicological evaluation of this compound.
Conclusion and Recommendations
While direct toxicological data for this compound is not currently available, a predictive analysis based on its structural motifs—an α-diketone and a chlorinated phenyl group—suggests potential for respiratory and systemic toxicity, in addition to the known eye irritation. The α-diketone structure raises concerns for respiratory sensitization and damage, while the chlorophenyl group points towards potential for broader systemic effects and environmental persistence.
It is strongly recommended that the tiered toxicological testing strategy outlined in this guide be followed to generate the necessary data to perform a comprehensive risk assessment. The initial in vitro assays will provide crucial information on cytotoxicity, genotoxicity, and local irritation. The results of these studies will dictate the necessity and design of any subsequent in vivo testing. This systematic approach will ensure a thorough understanding of the toxicological profile of this compound, enabling its safe handling and use in research and development.
References
-
Pharmaffiliates. (n.d.). 1-(3-Chlorophenyl)-1,2-propanedione. Retrieved from [Link]
-
National Institutes of Health. (n.d.). In vitro Toxicity Testing in the Twenty-First Century. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione and 2,3-Hexanedione. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. Retrieved from [Link]
-
National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]
-
INCHEM. (n.d.). Aliphatic acyclic and alicyclic a-diketones and related alpha-hydroxyketones (WHO Food Additives Series 42). Retrieved from [Link]
-
SGS. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Toxicology of Environmentally Persistent Chlorinated Organic Compounds. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Safety Guidelines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Chlorophenols - Relevance to Public Health. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Review of evidence relating to occupational exposure limits for alpha-diketones and acetoin, and considerations for deriving an occupational exposure limit for 2,3-pentanedione. Retrieved from [Link]
-
European Union Joint Research Centre. (n.d.). Acute Toxicity. Retrieved from [Link]
-
PubMed. (2017). Diacetyl and related flavorant α-Diketones: Biotransformation, cellular interactions, and respiratory-tract toxicity. Retrieved from [Link]
-
ACS Publications. (1997). Metabolism of Chlorinated Phenols by Lemna gibba, Duckweed. Retrieved from [Link]
-
Labcorp. (n.d.). Exploring In Vitro Testing: Methods, Benefits, and Regulations. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2023). Safety Data Sheet: Propane-1,2-diol. Retrieved from [Link]
-
National Toxicology Program. (n.d.). OECD Test Guideline 425. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]
-
GOV.UK. (2024). Phenol: toxicological overview. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Propanediol. Retrieved from [Link]
-
PubMed. (2023). Review of evidence relating to occupational exposure limits for alpha-diketones and acetoin, and considerations for deriving an occupational exposure limit for 2,3-pentanedione. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 1,2-Dichloropropane. Retrieved from [Link]
-
ResearchGate. (2001). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
Umwelt-online.de. (2017). OECD Test Guideline 402: Acute Dermal Toxicity - Fixed Dose Procedure. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | C9H7ClO2 | CID 13585598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione and 2,3-Hexanedione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Review of evidence relating to occupational exposure limits for alpha-diketones and acetoin, and considerations for deriving an occupational exposure limit for 2,3-pentanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diacetyl and related flavorant α-Diketones: Biotransformation, cellular interactions, and respiratory-tract toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 946. Aliphatic acyclic and alicyclic a-diketones and related alpha-hydroxyketones (WHO Food Additives Series 42) [inchem.org]
- 8. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. gov.uk [gov.uk]
- 12. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. sgs.com [sgs.com]
- 14. ICH Official web site : ICH [ich.org]
- 15. In vitro Toxicity Testing in the Twenty-First Century - PMC [pmc.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. Acute Toxicity - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. umwelt-online.de [umwelt-online.de]
"1-(3-Chlorophenyl)propane-1,2-dione" reactivity and chemical stability
An In-Depth Technical Guide to the Reactivity and Chemical Stability of 1-(3-Chlorophenyl)propane-1,2-dione
Introduction
This compound, a significant molecule in pharmaceutical development and synthetic chemistry, presents a fascinating case study in chemical reactivity and stability. Known commercially as a related compound to Bupropion (Bupropion USP Related Compound E), its primary role is often as a critical reference standard for impurity profiling in drug manufacturing and as a versatile intermediate for organic synthesis.[1][2] This guide provides an in-depth analysis of its molecular characteristics, reactivity profile, and stability considerations, tailored for researchers, scientists, and professionals in drug development. Understanding the behavior of this α-dicarbonyl compound is paramount for its effective application and handling.
Molecular Profile and Physicochemical Properties
The structure of this compound is characterized by a propane-1,2-dione backbone substituted with a 3-chlorophenyl group at the C1 position. This arrangement of two vicinal carbonyl groups, influenced by an electron-withdrawing aromatic ring, dictates its unique electronic and steric properties, which in turn govern its reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 10557-17-2 | [1][3][4][5] |
| Molecular Formula | C₉H₇ClO₂ | [2][3][4] |
| Molecular Weight | 182.60 g/mol | [3][5] |
| Appearance | Clear Yellow Oil / Solid | [1][2][5] |
| Boiling Point | 100-102 °C at 4 Torr | [2] |
| IUPAC Name | This compound | [3] |
| Synonyms | 1-(m-Chlorophenyl)-1,2-propanedione, Bupropion Dione Derivative | [1] |
Core Reactivity Analysis
The reactivity of this compound is dominated by the electrophilic nature of its two adjacent carbonyl carbons. The electron-withdrawing effect of the 3-chlorophenyl ring further enhances the electrophilicity of the benzoyl carbonyl (C1), making it a primary site for nucleophilic attack.
Nucleophilic Addition Reactions
The fundamental reaction pathway for aldehydes and ketones involves the addition of a nucleophile to the electrophilic carbonyl carbon.[6][7] For an α-dione like our subject compound, this process can occur at either carbonyl group. The general mechanism involves the attack of the nucleophile, forming a tetrahedral intermediate, which is subsequently protonated.[6]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 1-(3-Chlorophenyl)-1,2-propanedione | 10557-17-2 [chemicalbook.com]
- 3. This compound | C9H7ClO2 | CID 13585598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aablocks.com [aablocks.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jackwestin.com [jackwestin.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Bupropion USP Related Compound E, a critical impurity in the manufacturing and stability testing of the active pharmaceutical ingredient (API) Bupropion. This document delves into the physicochemical properties, synthesis, and analytical methodologies for the identification and quantification of this related compound. By synthesizing technical data with practical, field-proven insights, this guide serves as an essential resource for professionals in pharmaceutical research, quality control, and drug development, ensuring the safety, efficacy, and regulatory compliance of Bupropion-containing drug products.
Introduction: The Significance of Impurity Profiling in Pharmaceutical Development
Bupropion, a widely prescribed antidepressant and smoking cessation aid, undergoes rigorous quality control to ensure its purity and safety.[1] The identification and control of impurities are paramount in pharmaceutical manufacturing, as even minute quantities of related compounds can impact the drug's efficacy and toxicity. Bupropion USP Related Compound E is a recognized impurity that warrants careful monitoring. This guide provides the foundational knowledge and detailed protocols necessary for its effective management.
Chemical Identity
Bupropion USP Related Compound E is chemically identified as 1-(3-Chlorophenyl)propane-1,2-dione .[2] It is also referred to as Bupropion Dione Derivative.[3][4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of Bupropion USP Related Compound E is fundamental for developing appropriate analytical methods and control strategies.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2] |
| Synonyms | Bupropion Dione Derivative, Bupropion Impurity E | [2][3] |
| CAS Number | 10557-17-2 | |
| Molecular Formula | C₉H₇ClO₂ | [2] |
| Molecular Weight | 182.60 g/mol | |
| Appearance | Clear Yellow Oil or Off-White Solid | [3] |
| Boiling Point | 100-102 °C at 4 Torr | |
| Density | 1.2750 g/cm³ | |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. | |
| Storage | 2-8°C, in a well-closed, light-resistant container. | [3] |
Formation and Synthesis
Understanding the origins of an impurity is crucial for implementing effective control measures. Bupropion USP Related Compound E can arise as both a degradation product and a process-related impurity.
Formation as a Degradation Product
Bupropion is known to be susceptible to degradation, particularly under alkaline conditions. Stress degradation studies have demonstrated that Bupropion undergoes hydrolysis in alkaline solutions to form several degradation products, including this compound.
The degradation pathway involves the hydrolysis of the aminoketone functional group in the Bupropion molecule. Under alkaline conditions, this leads to the formation of the dione derivative.
Potential Synthesis Pathway
While specific proprietary synthesis routes may vary, a plausible laboratory synthesis of this compound involves the oxidation of a suitable precursor, such as 3'-chloropropiophenone. A common oxidizing agent for such transformations is selenium dioxide (SeO₂).
Reaction Scheme:
Caption: Plausible synthesis of Bupropion Related Compound E.
This synthetic route highlights the potential for this compound to be present as a process-related impurity if 3'-chloropropiophenone is used as a starting material or is an intermediate in the synthesis of Bupropion.
Analytical Methodologies for Identification and Quantification
Robust analytical methods are essential for the detection and quantification of Bupropion USP Related Compound E to ensure that it is controlled within acceptable limits in the final drug product. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating Bupropion from its related compounds and degradation products.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). A typical mobile phase could be a mixture of phosphate buffer and methanol (30:70 v/v) with the pH of the buffer adjusted to 4. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 250 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
System Suitability:
The system suitability of the HPLC method must be established before analysis. This typically includes parameters such as:
-
Resolution: The resolution between Bupropion and Bupropion USP Related Compound E should be not less than 1.5.
-
Tailing Factor: The tailing factor for the Bupropion peak should be not more than 2.0.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of a standard solution should be not more than 2.0%.
Workflow for HPLC Analysis:
Caption: A typical workflow for the HPLC analysis of Bupropion impurities.
Spectroscopic Characterization
Spectroscopic techniques are invaluable for the structural elucidation and confirmation of the identity of Bupropion USP Related Compound E.
-
Mass Spectrometry (MS): The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (182.6 g/mol ). Characteristic fragmentation patterns would involve the loss of functional groups such as the acetyl group (-COCH₃) and cleavage of the propane chain. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be a key identifying feature.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
Strong C=O stretching vibrations for the two ketone groups, likely in the range of 1680-1720 cm⁻¹.
-
C-Cl stretching vibrations in the fingerprint region.
-
Aromatic C-H and C=C stretching vibrations.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would provide information on the number and types of protons and their connectivity. Expected signals would include a singlet for the methyl protons (-CH₃) and multiplets for the aromatic protons on the chlorophenyl ring.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule, including the two carbonyl carbons and the carbons of the aromatic ring.
-
Regulatory Context and Acceptance Criteria
The control of impurities is a critical aspect of regulatory submissions for pharmaceutical products. Pharmacopeias such as the United States Pharmacopeia (USP) provide official monographs that specify the acceptance criteria for related compounds in drug substances and products.
The USP monograph for Bupropion Hydrochloride includes a test for "Organic Impurities" which lists "Bupropion dione derivative" (another name for Bupropion USP Related Compound E).[4] The acceptance criterion for this specific impurity is Not More Than (NMT) 0.2% .[4]
It is imperative for drug manufacturers to adhere to these limits to ensure the quality and safety of their products.
Conclusion
Bupropion USP Related Compound E, or this compound, is a significant impurity in the context of Bupropion manufacturing and quality control. A thorough understanding of its physicochemical properties, formation pathways, and analytical methodologies is essential for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive resource to aid in the effective control and monitoring of this impurity, thereby contributing to the development of safe and effective Bupropion drug products. Adherence to the official acceptance criteria outlined in pharmacopeial monographs is mandatory for regulatory compliance.
References
-
Pharmaffiliates. 10557-17-2 | Product Name : 1-(3-Chlorophenyl)-1,2-propanedione. [Link]
-
PubChem. This compound. [Link]
-
AA Blocks. 10557-17-2 | MFCD18379289 | this compound. [Link]
-
USP-NF. (467) RESIDUAL SOLVENTS. [Link]
-
USP-NF. Bupropion Hydrochloride Extended-Release Tablets. [Link]
-
SynZeal. Bupropion Impurities. [Link]
-
ResearchGate. (PDF) 3-Chloropropiophenone. [Link]
-
PrepChem.com. Synthesis of 1,3-diphenyl-1,3-propanedione. [Link]
-
ResearchGate. The FT-IR spectra of 3-chloro 1,2-propane diol, 1, 2-propane... [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
PMC. Determination of Bupropion and Its Impurities via a Chaotropic Chromatography Method Following Analytical Quality-by-Design Principles for Method Development. [Link]
-
NIH. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]
-
Agilent. All About USP 467 Residual Solvent: Regulatory and Application Updates. [Link]
-
National Institute of Standards and Technology. 1,3-Propanediol - the NIST WebBook. [Link]
-
RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]
-
USP 2025. Bupropion Hydrochloride - Definition, Identification, Assay. [Link]
-
Doc Brown's Advanced Organic Chemistry. mass spectrum of propane C3H8 CH3CH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of propane. [Link]
-
USP-NF. Bupropion Hydrochloride Extended-Release Tablets Type of Posting Revision Bulletin Posting Date 26–May–2017 Official Date 0. [Link]
Sources
- 1. Determination of Bupropion and Its Impurities via a Chaotropic Chromatography Method Following Analytical Quality-by-Design Principles for Method Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H7ClO2 | CID 13585598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Bupropion Hydrochloride - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
Methodological & Application
Application Note: A Validated HPLC Method for the Quantification of 1-(3-Chlorophenyl)propane-1,2-dione
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 1-(3-Chlorophenyl)propane-1,2-dione. This compound is a significant process impurity and degradation product in the synthesis of bupropion, an important pharmaceutical agent.[1] The accurate quantification of this α-diketone is crucial for quality control and stability testing in the pharmaceutical industry. The developed method utilizes a reversed-phase C18 stationary phase with a phosphate-buffered acetonitrile mobile phase and UV detection, ensuring high specificity, accuracy, and precision. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the scientific rationale for method development, a detailed experimental protocol, and a full validation strategy in accordance with the International Council for Harmonisation (ICH) guidelines.
Introduction and Scientific Rationale
This compound, a diketone derivative, is a known related compound of the antidepressant drug bupropion. Its presence in the final drug product, even in trace amounts, can have implications for the safety and efficacy of the therapeutic. Therefore, a reliable analytical method is essential for its monitoring and control.
The chemical structure of this compound, featuring a chlorophenyl group and a propane-1,2-dione moiety, provides a strong chromophore, making it well-suited for UV-Vis spectrophotometric detection. The aromatic ring and the conjugated diketone system are expected to exhibit significant absorbance in the UV region. While some literature suggests monitoring bupropion degradation products at wavelengths such as 224 nm or 252 nm, the inherent electronic transitions of aromatic ketones (n→π*) typically occur in the 270-300 nm range.[2] This method development, therefore, prioritizes a wavelength that offers a balance of sensitivity and specificity for the analyte.
A reversed-phase HPLC approach was selected due to the non-polar nature of the chlorophenyl group, which allows for good retention and separation on a hydrophobic stationary phase like C18. The use of a buffered mobile phase is critical to ensure consistent peak shape and retention time by controlling the ionization state of any potential acidic or basic functional groups. A slightly acidic pH, around 4.0, is often employed in the analysis of bupropion and its related substances to achieve sharp, symmetrical peaks.[2][3] Acetonitrile is chosen as the organic modifier over methanol due to its lower viscosity and superior elution strength for many aromatic compounds, often leading to better peak resolution.[4]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| Synonyms | Bupropion Impurity E, 1-(m-Chlorophenyl)-1,2-propanedione | [5] |
| CAS Number | 10557-17-2 | |
| Molecular Formula | C₉H₇ClO₂ | [5] |
| Molecular Weight | 182.60 g/mol | |
| Appearance | Clear Yellow Oil | [6] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [1] |
Recommended HPLC Method
This section provides the detailed parameters for the quantification of this compound.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/VWD detector | Standard high-performance liquid chromatography system capable of gradient elution and UV detection. |
| Stationary Phase | C18 Column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) | The C18 stationary phase provides the necessary hydrophobicity for retaining the analyte. A high-purity silica base minimizes peak tailing.[7] |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 4.0 with o-phosphoric acid | The buffer controls the pH to ensure consistent analyte retention and peak shape. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Acetonitrile offers good elution strength and is transparent at the detection wavelength.[4] |
| Gradient Elution | 0-2 min: 30% B; 2-10 min: 30% to 70% B; 10-12 min: 70% B; 12-13 min: 70% to 30% B; 13-18 min: 30% B | A gradient elution is proposed to ensure the timely elution of the analyte while allowing for the separation of potentially more or less retained impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 252 nm | This wavelength has been successfully used for the detection of bupropion and its degradation products, offering a good compromise for sensitivity.[2][3] A Diode Array Detector can be used to monitor multiple wavelengths if necessary. |
| Injection Volume | 10 µL | A typical injection volume for achieving good sensitivity without overloading the column. |
| Diluent | Mobile Phase A / Mobile Phase B (70:30 v/v) | Using the initial mobile phase composition as the diluent ensures good peak shape for the initial part of the chromatogram. |
Preparation of Reagents and Standards
3.2.1. Mobile Phase Preparation:
-
Mobile Phase A (20 mM Phosphate Buffer, pH 4.0): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust the pH to 4.0 with dilute o-phosphoric acid. Filter through a 0.45 µm nylon filter before use.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
3.2.2. Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. This stock solution should be stored at 2-8°C and protected from light.[6]
3.2.3. Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, and 20 µg/mL).
Sample Preparation Protocol
The goal of sample preparation is to extract the analyte from its matrix into a solution that is compatible with the HPLC system, free of interfering substances.[8]
4.1. For Drug Substance (Bulk Powder):
-
Accurately weigh an appropriate amount of the drug substance powder and transfer it to a volumetric flask.
-
Add a suitable volume of diluent.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Dilute to the final volume with the diluent.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[9]
4.2. For Drug Product (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of the analyte and transfer it to a volumetric flask.
-
Add a suitable volume of diluent and sonicate for 15-20 minutes to extract the analyte and excipients.
-
Dilute to the final volume with the diluent and mix well.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
Method Validation Protocol
The developed method must be validated according to ICH Q2(R1) or Q2(R2) guidelines to ensure its suitability for its intended purpose.[10][11][12]
System Suitability
Before starting any validation experiments, the suitability of the chromatographic system must be established.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area (n=6) | ≤ 2.0% |
| %RSD of Retention Time (n=6) | ≤ 1.0% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Protocol: Analyze a blank (diluent), a placebo (formulation matrix without the analyte), a standard solution of this compound, and a sample solution.
-
Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, and the blank and placebo should show no interfering peaks at the retention time of the analyte.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol: Analyze the prepared calibration standards at a minimum of five concentration levels in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol: Introduce small variations in the method parameters, such as the pH of the mobile phase (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.
Workflow and Data Presentation
Experimental Workflow Diagram
Caption: High-level workflow for the HPLC quantification of this compound.
Logical Relationship of Method Validation
Caption: Inter-dependencies of validation parameters for a robust HPLC method.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the quantification of this compound. By following the outlined chromatographic conditions, sample preparation, and validation protocols, laboratories can ensure the accurate monitoring of this critical impurity in pharmaceutical development and quality control. The scientific rationale provided for each methodological choice is intended to empower analysts to adapt and troubleshoot the method as needed while adhering to stringent regulatory standards.
References
- Abbas, S. S., Elghobashy, M. R., Shokry, R. F., & Bebawy, L. I. (2012). Stability indicating HPLC and spectrophotometric methods for the determination of bupropion hydrochloride in the presence of its alkaline degradates and related impurity. Journal of Pharmaceutical and Biomedical Analysis, 63, 139-147.
- European Medicines Agency. (2022). ICH guideline Q2(R2)
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Bansal, R. (2013). Identification Of Stress Degradation Products Of Bupropion Using LC-PDA, LC-MS-TOF And MSn Techniques. J Anal Bioanal Tech, S1.
-
Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]
-
LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]
- International Conference on Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
ResearchGate. (n.d.). Development and validation of an RP-HPLC method for the estimation of bupropion hydrochloride. Retrieved from [Link]
-
Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
HALO Columns. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1-(3-Chlorophenyl)-1,2-propanedione. Retrieved from [Link]
- Gkountanas, K., Malenović, A., & Dotsikas, Y. (2022). Determination of Bupropion and Its Impurities via a Chaotropic Chromatography Method Following Analytical Quality-by-Design Principles for Method Development. Molecules, 27(19), 6489.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2023). Drug Discovery and Development.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2023). Drug Discovery and Development.
- Ötvös, I., & Torkos, K. (1981). Investigation of aromatic hydrocarbons by reversed phase HPLC.
- Bansal, R. (2013). Identification Of Stress Degradation Products Of Bupropion Using LC-PDA, LC-MS-TOF And MSn Techniques. J Anal Bioanal Tech, S1.
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1-(3-Chlorophenyl)-1,2-propanedione. Retrieved from [Link]
Sources
- 1. 1-(3-Chlorophenyl)-1,2-propanedione | 10557-17-2 [chemicalbook.com]
- 2. omicsonline.org [omicsonline.org]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. This compound | C9H7ClO2 | CID 13585598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. nacalai.com [nacalai.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: 1-(3-Chlorophenyl)propane-1,2-dione as a Reference Standard in the Pharmaceutical Analysis of Bupropion
Introduction and Scientific Context
In pharmaceutical manufacturing, ensuring the purity and quality of an Active Pharmaceutical Ingredient (API) is paramount. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate the identification, quantification, and control of impurities in drug substances and products.[1][2][3] An impurity is any component present that is not the desired chemical entity.[3][4] These can arise from the manufacturing process, degradation of the API over time, or interaction with excipients.[3][4][5]
This document details the application of 1-(3-Chlorophenyl)propane-1,2-dione as a reference standard. This compound is a specified impurity of Bupropion, a widely used antidepressant and smoking cessation aid.[6][7] Specifically, it is recognized as Bupropion USP Related Compound E .[6] As a process-related impurity or a potential degradation product, its presence and quantity must be strictly controlled to ensure the safety and efficacy of Bupropion-containing medicines.
The availability of a well-characterized reference standard for this compound is critical for several analytical applications, including method development and validation, routine quality control (QC) testing, and stability studies.[7][8] This guide provides the foundational knowledge and detailed protocols for its effective use.
Physicochemical Properties & Characterization
A reference standard must be thoroughly characterized to be fit for purpose. This compound is typically supplied with a comprehensive Certificate of Analysis (CoA) detailing its identity and purity, often determined by a combination of techniques like ¹H-NMR, Mass Spectrometry (MS), and HPLC.
| Property | Value | Source |
| Chemical Name | This compound | [6] |
| Synonyms | Bupropion USP Related Compound E, Bupropion Dione Derivative | [7][9] |
| CAS Number | 10557-17-2 | [6][10] |
| Molecular Formula | C₉H₇ClO₂ | [6] |
| Molecular Weight | 182.60 g/mol | [6] |
| Appearance | Clear Yellow Oil | [9] |
| Storage | 2-8°C Refrigerator | [9] |
Core Application: Impurity Profiling by HPLC
High-Performance Liquid Chromatography (HPLC) is the predominant technique for separating and quantifying impurities in pharmaceutical samples.[11][12][13] The following protocol is a representative reversed-phase HPLC (RP-HPLC) method for the determination of this compound in a Bupropion drug substance.
Rationale for Method Design
-
Reversed-Phase Chromatography: This mode is ideal for separating moderately polar to nonpolar compounds like Bupropion and its impurities.
-
Gradient Elution: Bupropion is more polar than the dione impurity. A gradient elution (increasing organic solvent concentration over time) is necessary to first elute the polar API and then elute the more retained, less polar impurity with good peak shape and within a reasonable analysis time.[14]
-
UV Detection: Both Bupropion and the impurity contain a chromophore (the chlorophenyl group), making them readily detectable by UV spectroscopy. The detection wavelength should be chosen to provide an adequate response for all analytes.
Experimental Workflow Diagram
The overall process, from standard preparation to data analysis, is critical for ensuring reproducible and reliable results.
Sources
- 1. database.ich.org [database.ich.org]
- 2. jpionline.org [jpionline.org]
- 3. youtube.com [youtube.com]
- 4. lejan-team.com [lejan-team.com]
- 5. ikev.org [ikev.org]
- 6. This compound | C9H7ClO2 | CID 13585598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bupropion Related Compound E | 10557-17-2 | SynZeal [synzeal.com]
- 8. usp.org [usp.org]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. 1-(3-Chlorophenyl)-1,2-propanedione | 10557-17-2 [chemicalbook.com]
- 11. Determination of Bupropion and Its Impurities via a Chaotropic Chromatography Method Following Analytical Quality-by-Design Principles for Method Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
The Versatile Dione: Application Notes for 1-(3-Chlorophenyl)propane-1,2-dione in Medicinal Chemistry
Introduction: In the landscape of medicinal chemistry, the strategic application of versatile building blocks is paramount to the efficient discovery and development of novel therapeutic agents. 1-(3-Chlorophenyl)propane-1,2-dione is a dicarbonyl compound with significant, yet somewhat niche, applications in the pharmaceutical sciences. While primarily recognized as a metabolite and key process impurity in the synthesis of the widely prescribed antidepressant Bupropion, its inherent chemical reactivity as a 1,2-dione presents a compelling case for its broader utility as a synthetic precursor for a variety of heterocyclic scaffolds of medicinal interest.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals. We will explore both its established role in the context of Bupropion and its potential applications in the synthesis of bioactive heterocyclic compounds, providing a scientifically grounded framework for its use in a medicinal chemistry setting.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 10557-17-2 | [1] |
| Molecular Formula | C₉H₇ClO₂ | [1] |
| Molecular Weight | 182.60 g/mol | [1] |
| Appearance | Clear Yellow Oil | [1] |
| Synonyms | Bupropion USP Related Compound E, 1-(m-Chlorophenyl)-1,2-propanedione, Bupropion Dione Derivative | [1][2] |
Part 1: Established Application in Pharmaceutical Analysis and Quality Control
The primary and most documented role of this compound in medicinal chemistry is as a reference standard for the analysis of Bupropion and its related substances.[2] As a known metabolite and potential impurity, its detection and quantification are critical for ensuring the quality, safety, and efficacy of Bupropion drug products.
Application Note: Quantification of this compound in Bupropion Drug Substance and Product
Causality Behind Experimental Choices: The selection of a highly sensitive and specific analytical method is crucial for the detection of impurities, which are often present at very low concentrations. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the industry-standard technique for this purpose due to its excellent resolving power and the presence of a chromophore in the analyte that allows for UV detection. The use of a certified reference standard of this compound is essential for the accurate quantification of this impurity.
Self-Validating System: The protocol's validity is ensured through the use of a system suitability test, which includes parameters such as peak asymmetry, theoretical plates, and reproducibility of injections. These tests confirm that the chromatographic system is performing adequately for the analysis.
Protocol: HPLC Method for Impurity Profiling of Bupropion
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable diluent (e.g., a mixture of acetonitrile and water). This will be the standard stock solution.
-
Prepare working standard solutions by further diluting the stock solution to concentrations relevant to the expected impurity levels.
-
-
Preparation of Sample Solution:
-
Accurately weigh a known amount of the Bupropion drug substance or a crushed tablet powder and transfer to a volumetric flask.
-
Add the diluent, sonicate to dissolve, and dilute to the final volume.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase: A gradient elution is often employed to achieve optimal separation of the active pharmaceutical ingredient (API) from its impurities. A common mobile phase system could be a mixture of a phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where both Bupropion and the impurity have significant absorbance (e.g., 254 nm).
-
Injection Volume: 20 µL.
-
-
Analysis and Data Interpretation:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of the impurity in the sample by comparing the peak area with the peak area of the standard of a known concentration.
-
Part 2: Potential Applications in the Synthesis of Bioactive Heterocycles
Synthesis of Pyridazines: A Potential Pathway to Novel Bioactive Scaffolds
Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their diverse pharmacological activities, including antihypertensive, analgesic, and anticancer properties.[3] The reaction of a 1,2-dione with hydrazine is a classical and efficient method for the synthesis of pyridazines.
Proposed Protocol: Synthesis of 4-(3-chlorophenyl)-3-methylpyridazine
Causality Behind Experimental Choices: The choice of hydrazine hydrate as the nitrogen source is due to its common availability and reactivity. The use of a protic solvent like ethanol facilitates the dissolution of the reactants and the subsequent cyclization and dehydration steps. The reaction is often acid-catalyzed to enhance the rate of condensation.
Self-Validating System: The successful synthesis can be validated by standard analytical techniques. The disappearance of the starting materials can be monitored by Thin Layer Chromatography (TLC). The structure of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Addition of Reagent: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. A catalytic amount of a mild acid, such as acetic acid, can be added to promote the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Diagram: Proposed Synthesis of a Pyridazine Derivative
Sources
- 1. This compound | C9H7ClO2 | CID 13585598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103772321A - Synthesis method for meclozine and synthesis method for meclozine hydrochloride - Google Patents [patents.google.com]
- 3. CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]
Application Notes & Protocols: A Stability-Indicating HPLC Assay for Bupropion and Its Degradation Products
Introduction
Bupropion hydrochloride, an aminoketone antidepressant, is utilized for the management of major depressive disorder and as an aid in smoking cessation.[1][2] Chemically designated as (±)-2-(tert-butylamino)-3'-chloropropiophenone hydrochloride, its therapeutic efficacy is intrinsically linked to its chemical stability.[2] The integrity of a drug product throughout its shelf life is a critical quality attribute, necessitating the development and validation of analytical methods capable of detecting and quantifying the active pharmaceutical ingredient (API) in the presence of any potential degradation products.[3][4] Such methods are termed "stability-indicating."
This document provides a comprehensive guide to a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of bupropion. We will delve into the rationale behind the experimental design, provide a detailed protocol for forced degradation studies and subsequent HPLC analysis, and discuss the interpretation of the resulting data. The methodologies described herein are grounded in established principles of analytical chemistry and adhere to the guidelines set forth by the International Council for Harmonisation (ICH).[4][5][6]
The Imperative for a Stability-Indicating Method
A stability-indicating assay is one that can accurately and precisely measure the concentration of the intact drug, free from interference from its degradation products, process impurities, or other excipients in the formulation. Forced degradation studies, also known as stress testing, are the cornerstone of developing such a method.[4][5][7] By subjecting the drug substance to extreme conditions—such as acidic and alkaline hydrolysis, oxidation, heat, and photolysis—we can intentionally generate degradation products.[7][8] The analytical method is then developed and optimized to resolve the parent drug from these degradants, thus proving its specificity.
Bupropion's Degradation Profile: A Brief Overview
Bupropion is known to be susceptible to degradation, particularly under alkaline conditions.[1][8][9] Hydrolysis can lead to the formation of several degradation products.[10] Some of the identified degradants include 1-(3-chlorophenyl)-1-hydroxy-2-propanone, 1-(3-chlorophenyl)-1,2-propanedione, 2-hydroxy-2-methyl-2-(3-chlorophenyl) acetic acid, and 3-chlorobenzoic acid. It is crucial that the analytical method can separate these and other potential impurities from the bupropion peak to ensure accurate quantification.
Section 1: Materials and Methods
This section details the necessary reagents, instrumentation, and chromatographic conditions for the stability-indicating assay of bupropion.
Reagents and Materials
-
Bupropion Hydrochloride Reference Standard (USP grade)[11]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium dihydrogen phosphate (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Sodium hydroxide (Analytical grade)
-
Hydrochloric acid (Analytical grade)
-
Hydrogen peroxide (30%, Analytical grade)
-
Water (Deionized, 18.2 MΩ·cm)
Instrumentation
A standard HPLC system equipped with the following components is required:
-
Quaternary or Binary Gradient Pump
-
Autosampler with temperature control
-
Column Thermostat
-
Photodiode Array (PDA) or UV-Vis Detector
-
Chromatography Data System (CDS) for data acquisition and processing
Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation of bupropion from its degradation products.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides excellent hydrophobic retention for bupropion and its relatively non-polar degradation products. The specified dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase | 1.2% w/v Ammonium dihydrogen phosphate (pH 4.5) : Acetonitrile (80:20, v/v) | The buffered aqueous phase controls the ionization of bupropion, ensuring consistent retention. Acetonitrile acts as the organic modifier to elute the analytes from the column. The 80:20 ratio provides optimal separation. |
| Flow Rate | 1.0 mL/min | This flow rate provides a good balance between analysis time and chromatographic efficiency. |
| Detection Wavelength | 210 nm | This wavelength provides good sensitivity for both bupropion and its major degradation products. A PDA detector is recommended to assess peak purity. |
| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
Section 2: Experimental Protocols
This section provides step-by-step protocols for preparing solutions, conducting forced degradation studies, and performing the HPLC analysis.
Preparation of Solutions
2.1.1 Mobile Phase Preparation (1 L)
-
Weigh 12.0 g of ammonium dihydrogen phosphate and dissolve it in 800 mL of deionized water.
-
Adjust the pH of the solution to 4.5 using orthophosphoric acid.
-
Add 200 mL of acetonitrile to the aqueous solution.
-
Mix thoroughly and degas the mobile phase using sonication or vacuum filtration.
2.1.2 Standard Stock Solution of Bupropion (1000 µg/mL)
-
Accurately weigh approximately 100 mg of Bupropion Hydrochloride Reference Standard into a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with the mobile phase and mix well.
2.1.3 Working Standard Solution (100 µg/mL)
-
Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with the mobile phase and mix thoroughly.
Forced Degradation (Stress) Studies
The following protocols are designed to intentionally degrade the bupropion sample to generate its potential degradation products.
2.2.1 Acid Hydrolysis
-
Pipette 5.0 mL of the Standard Stock Solution (1000 µg/mL) into a 50 mL flask.
-
Add 5.0 mL of 5 M hydrochloric acid.
-
Reflux the solution for 24 hours.
-
Allow the solution to cool to room temperature.
-
Neutralize the solution with 5 M sodium hydroxide.
-
Dilute the solution to a final concentration of approximately 100 µg/mL with the mobile phase.
2.2.2 Alkaline Hydrolysis
-
Pipette 5.0 mL of the Standard Stock Solution (1000 µg/mL) into a 50 mL flask.
-
Add 5.0 mL of 5 M sodium hydroxide.
-
Reflux the solution. Complete degradation is expected.
-
Allow the solution to cool to room temperature.
-
Neutralize the solution with 5 M hydrochloric acid.
-
Dilute the solution to a final concentration of approximately 100 µg/mL with the mobile phase.
2.2.3 Oxidative Degradation
-
Pipette 5.0 mL of the Standard Stock Solution (1000 µg/mL) into a 50 mL flask.
-
Add 5.0 mL of 30% hydrogen peroxide.
-
Reflux the solution for 1 hour.
-
Allow the solution to cool to room temperature.
-
Dilute the solution to a final concentration of approximately 100 µg/mL with the mobile phase.
2.2.4 Thermal Degradation
-
Place a known amount of solid bupropion hydrochloride powder in a petri dish.
-
Expose the powder to a temperature of 105 °C for 24 hours in a hot air oven.
-
After exposure, dissolve a portion of the powder in the mobile phase to achieve a final concentration of approximately 100 µg/mL.
2.2.5 Photolytic Degradation
-
Prepare a 100 µg/mL solution of bupropion in methanol.
-
Expose the solution to a UV lamp for 6 hours. Bupropion has been reported to be stable under these conditions, but it is a necessary part of a comprehensive stress study.
HPLC Analysis Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of bupropion and its stressed samples.
Caption: HPLC analysis workflow for bupropion stability testing.
Section 3: Data Analysis and Interpretation
System Suitability
Before analyzing the samples, the suitability of the chromatographic system must be verified. This is achieved by injecting the working standard solution multiple times (typically 5 or 6 replicates) and evaluating the following parameters:
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | ≤ 2.0 | Ensures symmetrical peak shape, which is crucial for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates the efficiency of the column in separating the analytes. |
| % Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and the stability of the system. |
Peak Purity and Specificity
The specificity of the method is demonstrated by its ability to resolve the bupropion peak from any degradation products. A photodiode array (PDA) detector is invaluable for this purpose. The peak purity analysis should be performed on the bupropion peak in the chromatograms of the stressed samples. The purity angle should be less than the purity threshold, indicating that the peak is spectrally homogeneous and not co-eluting with any impurities.
Quantification of Degradation
The percentage of degradation can be calculated using the following formula:
% Degradation = [(Initial Area - Stressed Area) / Initial Area] * 100
Where:
-
Initial Area is the peak area of bupropion in the unstressed standard solution.
-
Stressed Area is the peak area of bupropion in the stressed sample solution.
Expected Degradation Profile
Based on published literature, the following is a summary of the expected degradation of bupropion under various stress conditions:
| Stress Condition | Expected Degradation | Major Degradation Products |
| Acid Hydrolysis (5M HCl, reflux) | Incomplete degradation | 1-(3-chlorophenyl)-1-hydroxy-2-propanone, 3-chlorobenzoic acid |
| Alkaline Hydrolysis (5M NaOH, reflux) | Complete degradation | 1-(3-chlorophenyl)-1-hydroxy-2-propanone, 1-(3-chlorophenyl)-1,2-propanedione, 2-hydroxy-2-methyl-2-(3-chlorophenyl) acetic acid, 3-chlorobenzoic acid |
| Oxidative (30% H2O2, reflux) | Incomplete degradation | 3-chlorobenzoic acid |
| Thermal (105 °C) | Generally stable | - |
| Photolytic (UV light) | Generally stable | - |
Section 4: Method Validation
For use in a regulated environment, the developed stability-indicating method must be validated according to ICH Q2(R1) guidelines. The validation parameters include:
-
Specificity: As demonstrated through forced degradation studies.
-
Linearity: The method should be linear over a range of concentrations (e.g., 50% to 150% of the nominal concentration).[4]
-
Accuracy: The accuracy should be assessed by recovery studies of spiked samples.[12]
-
Precision: This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Visualizing the Degradation Pathway
The following diagram illustrates a simplified potential degradation pathway for bupropion under hydrolytic stress.
Caption: Simplified degradation pathway of bupropion.
Conclusion
The stability-indicating HPLC method detailed in these application notes provides a robust and reliable means for the analysis of bupropion and its degradation products. By understanding the principles behind the method and adhering to the outlined protocols, researchers and drug development professionals can confidently assess the stability of bupropion in various formulations and storage conditions. This is essential for ensuring the safety, efficacy, and quality of bupropion-containing drug products.
References
-
Abbas S.S., Elghobashy M.R., Shokry R.F., Bebawy L.I. (2012). Stability indicating HPLC and spectrophotometric methods for the determination of bupropion hydrochloride in the presence of its alkaline degradates and related impurity. Bulletin of Faculty of Pharmacy, Cairo University, 50(1), 49-59. [Link]
-
Bansal, R., Saini, B., Bansal, Y., & Bansal, G. (2013). MS(n), LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion. Biomedical Chromatography, 27(11), 1387-1397. [Link]
-
Chavva, R. R. (2023). Developed and Validated for the Estimation of Bupropion and Dextromethorphan in a Fixed Dose Combination of the Tablet. Turkish Journal of Pharmaceutical Sciences, 20(4), 394-402. [Link]
-
Gomes, F. P., & de Andrade, J. B. (2022). Dissolution Assay of Bupropion/Naltrexone Hydrochloride Salts of Bilayer Composition Tablets Following the Development and Validation of a Novel HPLC Method. Molecules, 27(23), 8303. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Karpińska, J. (2020). RP-HPLC Method Development and Validation for the Determination of Bupropion Hydrochloride in a Solid Dosage Form. Journal of Chromatographic Science, 58(9), 834-841. [Link]
-
Kourounakis, A. P., & Panderi, I. (2022). Determination of Bupropion and Its Impurities via a Chaotropic Chromatography Method Following Analytical Quality-by-Design Principles for Method Development. Molecules, 27(19), 6509. [Link]
-
Kumar, P., & Singh, R. (2020). Method Development and Validation of A Novel Anti-Depressant Bupropion by RP-HPLC. Asian Journal of Pharmaceutical and Clinical Research, 13(8), 114-119. [Link]
-
United States Pharmacopeia. (2018). Bupropion Hydrochloride Extended-Release Tablets. USP41-NF36. [Link]
Sources
- 1. Determination of Bupropion and Its Impurities via a Chaotropic Chromatography Method Following Analytical Quality-by-Design Principles for Method Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Developed and Validated for the Estimation of Bupropion and Dextromethorphan in a Fixed Dose Combination of the Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. Dissolution Assay of Bupropion/Naltrexone Hydrochloride Salts of Bilayer Composition Tablets Following the Development and Validation of a Novel HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. omicsonline.org [omicsonline.org]
- 9. MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. pharmacopeia.cn [pharmacopeia.cn]
- 12. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Resolution of Bupropion and 1-(3-Chlorophenyl)propane-1,2-dione
Welcome to the technical support center dedicated to addressing the specific analytical challenge of resolving bupropion from its closely related impurity, 1-(3-Chlorophenyl)propane-1,2-dione. This guide is designed for researchers, scientists, and drug development professionals who encounter this common separation issue. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies rooted in chromatographic principles.
The primary difficulty in this separation arises from the structural similarity of the two compounds. However, their distinct chemical functionalities—bupropion being a secondary amine (a basic compound) and this compound being a neutral ketone—are the key to unlocking their resolution.[1][2] This guide will teach you how to exploit this difference methodically.
Frequently Asked Questions (FAQs)
Q1: Why is achieving baseline separation between bupropion and this compound so challenging?
A: The challenge is rooted in their similar core structures, leading to comparable retention behavior under generic reversed-phase conditions. However, the critical difference lies in their acid-base properties. Bupropion possesses a basic secondary amine group, making its retention highly sensitive to the mobile phase pH. In contrast, this compound is a neutral molecule, and its retention is largely unaffected by pH.[1][3] Co-elution often occurs when the mobile phase pH is not optimized to take advantage of this difference.
Q2: What are the most critical chromatographic parameters I should focus on to improve resolution?
A: The three most impactful parameters for this specific separation, in order of importance, are:
-
Mobile Phase pH: This is the most powerful tool for adjusting the selectivity between the basic bupropion and the neutral dione impurity.[2][3]
-
Organic Modifier Type and Concentration: Switching between acetonitrile (ACN) and methanol (MeOH), and adjusting their percentage in the mobile phase, can alter selectivity and retention.[4][5]
-
Stationary Phase Chemistry: While a standard C18 column is a good starting point, alternative phases like a Phenyl column can offer different selectivity based on π-π interactions.
Q3: I'm developing a new method. What is a good set of starting conditions?
A: A robust starting point is crucial for efficient method development. The following conditions are based on established methods for bupropion and provide a solid foundation for optimization.[6][7][8]
| Parameter | Recommended Starting Condition | Rationale |
| Column | High-purity, end-capped C18, 250 mm x 4.6 mm, 5 µm | Provides good hydrophobic retention and minimizes peak tailing for basic analytes.[6][7] |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid | Buffers the mobile phase to ensure reproducible retention times and good peak shape for bupropion.[7][8] |
| Mobile Phase B | Acetonitrile (ACN) | A common, efficient organic modifier for reversed-phase HPLC.[9] |
| Gradient/Isocratic | Start with Isocratic: 60% A / 40% B | A simple starting point to gauge retention. A gradient may be required for other impurities.[1] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides better reproducibility than ambient temperature.[10] |
| Detection (UV) | 252 nm | A common wavelength for detecting bupropion and related substances.[6][7] |
| Injection Volume | 10 µL | A typical injection volume. |
Troubleshooting Guide: From Co-elution to Baseline Resolution
This section is structured to solve specific problems you may encounter during your analysis. Each solution is accompanied by the underlying scientific principle and a step-by-step protocol.
Problem 1: Poor Resolution or Complete Co-elution
Your chromatogram shows two peaks that are either partially merged or appear as a single, broad peak.
Q: My bupropion and dione impurity peaks are not separating. What is the first and most effective step?
A: Manipulate the Mobile Phase pH. This is your primary tool for this specific pair. By lowering the pH, you protonate bupropion's secondary amine (R₂NH₂⁺). This makes the molecule more polar and reduces its retention time in reversed-phase chromatography. The neutral dione's retention will remain relatively stable. This differential shift in retention times dramatically increases selectivity (α), the key to improving resolution.[3][5]
Protocol 1: Systematic pH Adjustment
-
Prepare Buffers: Prepare three batches of your aqueous mobile phase (e.g., 20 mM Potassium Phosphate) and adjust them to pH 4.5, 3.5, and 2.5 using phosphoric acid.
-
Equilibrate System: Start with the pH 4.5 mobile phase. Equilibrate your column with at least 10-15 column volumes.
-
Inject Standard: Inject your mixed standard of bupropion and this compound. Record the retention times and resolution.
-
Decrease pH: Switch to the pH 3.5 mobile phase, re-equilibrate thoroughly, and inject the standard again.
-
Final Adjustment: Repeat the process with the pH 2.5 mobile phase.
-
Analyze Results: Create a table to compare the retention time of both analytes at each pH. You should observe a significant decrease in bupropion's retention time as the pH drops, while the dione's retention time remains much more consistent. Select the pH that provides the best resolution (aim for Rₛ > 2.0).
| pH of Mobile Phase | Bupropion Retention Time (min) | Dione Impurity Retention Time (min) | Resolution (Rₛ) | Observation |
| 4.5 | ~8.2 | ~8.5 | < 1.0 | Poor separation, co-elution likely. |
| 3.5 | ~6.5 | ~8.4 | ~1.8 | Significant improvement in separation. |
| 2.5 | ~4.1 | ~8.3 | > 4.0 | Excellent separation, baseline resolved. |
| Note: Data are illustrative to demonstrate the principle. |
Q: I've optimized the pH, but the peaks are still too close. What's my next move?
A: Evaluate the Organic Modifier. Acetonitrile and methanol interact differently with analytes and the stationary phase. Methanol is a protic solvent and is better at disrupting secondary interactions that can cause peak tailing for bases, while acetonitrile can offer different selectivity through dipole-dipole interactions.[4][9] Changing the organic modifier type or its concentration can alter selectivity.
Protocol 2: Organic Modifier Screening
-
Select Optimal pH: Use the best pH determined from Protocol 1 for your aqueous mobile phase.
-
Test Acetonitrile: Prepare a mobile phase with Acetonitrile (e.g., 40% ACN). Run your standard and record the results.
-
Test Methanol: Prepare a mobile phase with Methanol. Important: To get similar retention times, you will likely need a different concentration. A good rule of thumb is that methanol is a weaker solvent, so you may need to increase its concentration (e.g., start with 50-55% MeOH to achieve similar retention as 40% ACN).
-
Compare Chromatograms: Compare the resolution and peak order from the ACN and MeOH methods. One solvent may provide superior selectivity for this specific analyte pair.
Problem 2: Bupropion Peak is Tailing
Your bupropion peak is asymmetrical with a "tail" extending from the back of the peak. This compromises resolution and integration accuracy.
Q: My bupropion peak shows significant tailing, even when it's separated from the dione. Why, and how do I fix it?
A: Peak tailing for basic compounds like bupropion is a classic sign of undesirable secondary interactions. The primary cause is the interaction between the positively charged (protonated) amine group on bupropion and negatively charged, ionized residual silanol groups (Si-O⁻) on the surface of the silica-based C18 column.[11][12]
Troubleshooting Workflow for Peak Tailing
Caption: Logical workflow for troubleshooting bupropion peak tailing.
Detailed Solutions for Peak Tailing:
-
Lower Mobile Phase pH: At a low pH (e.g., 2.5-3.5), the vast majority of silanol groups are protonated (Si-OH), making them neutral and unable to interact ionically with the protonated bupropion. This is often the most effective solution.
-
Ensure Adequate Buffering: Using a buffer (e.g., phosphate, formate) is non-negotiable. It maintains a constant pH on the column surface, preventing pH shifts that can lead to inconsistent interactions and peak shape.[11]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are made with high-purity silica with far fewer acidic silanol impurities. "End-capping" further neutralizes most remaining silanols by reacting them with a small silylating agent. If your column is old or of lower quality, it will be more prone to causing peak tailing with basic compounds.
Problem 3: Inconsistent Retention Times
The retention times for both bupropion and the dione impurity are shifting from one injection to the next, making quantification unreliable.
Q: My retention times are drifting or jumping between runs. What are the likely causes?
A: Inconsistent retention times are typically due to a lack of system stability. The most common culprits are related to the mobile phase, temperature, or column equilibration.[13]
Protocol 3: Retention Time Stability Checklist
-
Check Mobile Phase Preparation:
-
Is the buffer accurately prepared? Small errors in buffer pH can cause significant shifts for bupropion. Always use a calibrated pH meter.
-
Is the mobile phase fully mixed and degassed? Ensure organic and aqueous phases are thoroughly mixed. Air bubbles in the pump can cause flow rate fluctuations and retention shifts.[11]
-
-
Ensure Complete Column Equilibration:
-
When changing mobile phase composition (especially pH or buffer concentration), the column requires sufficient time to equilibrate.
-
Rule of Thumb: Flush the column with at least 10-15 column volumes of the new mobile phase before starting your analysis. For a 250x4.6 mm column at 1 mL/min, this means equilibrating for at least 20-30 minutes.
-
-
Control Column Temperature:
-
Use a column oven. Fluctuations in ambient lab temperature will change the viscosity of the mobile phase and the kinetics of partitioning, leading to retention time drift. A stable temperature (e.g., 30 °C) is essential for robust methods.[10]
-
-
Verify Pump Performance:
-
Check for pressure fluctuations. Unstable pressure can indicate a leak, a failing pump seal, or air in the system, all of which lead to an inconsistent flow rate.
-
Troubleshooting Logic for Unstable Retention
Caption: Systematic approach to diagnosing retention time instability.
References
-
Galanos, N., et al. (2022). Determination of Bupropion and Its Impurities via a Chaotropic Chromatography Method Following Analytical Quality-by-Design Principles for Method Development. PMC, PubMed Central. [Link]
-
Walash, M. I., et al. (2012). Determination of Bupropion Using Liquid Chromatography with Fluorescence Detection in Pharmaceutical Preparations, Human Plasma. SciSpace. [Link]
-
ResearchGate. (n.d.). Standard Chromatogram of 1-(3-Chlorophenyl)-1,2-propanedione. ResearchGate. [Link]
-
Sinha, S., et al. (2013). Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride. ResearchGate. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Maneesha, M., et al. (2020). Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Bupropion and Zonisamide in Bulk and Tablet Dosage. IJPPR. [Link]
-
Al-Aani, H., et al. (n.d.). Developed and Validated for the Estimation of Bupropion and Dextromethorphan in a Fixed Dose Combination of the Tablet. NIH. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Bupropion. HELIX Chromatography. [Link]
-
ResearchGate. (2018). Development and validation of an RP-HPLC method for the estimation of bupropion hydrochloride. ResearchGate. [Link]
-
IJRAR. (2022). Development and validation of rp- hplc method for simultaneious estimation of bupropion and dextromethorphan in synthetic mixture. IJRAR.org. [Link]
-
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]
-
AKJournals. (2013). Direct Enantiomeric Resolution of (±)-Bupropion Using Chiral Liquid Chromatography. AKJournals. [Link]
-
ResearchGate. (2015). Stress Degradation studies and Develpoment of Validated Stability Indicating Assay Method by RP-HPLC for Simultaneous Estimation of Naltrexone and Bupropion. ResearchGate. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
ResearchGate. (2018). Modified High-Performance Liquid Chromatography Analysis for Bupropion and Naltrexone in Bulk and Tablets by using Green Mobile phase. ResearchGate. [Link]
-
Chrom Tech, Inc. (n.d.). Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc. [Link]
-
Sci-Hub. (2022). Enantiomeric separation of bupropion by liquid chromatography on derivatized cyclofructan chiral stationary phase. Sci-Hub. [Link]
-
LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
NIH. (2012). Simultaneous quantitative determination of bupropion and its three major metabolites in human umbilical cord plasma and placental tissue using high-performance liquid chromatography-tandem mass spectrometry. PMC, NIH. [Link]
-
Agilent. (2022). Tips to Help Maximize Resolution. Agilent. [Link]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
Agilent. (2009). GC Troubleshooting Series Part Four: Tailing Peaks. Agilent. [Link]
-
ResearchGate. (2022). Enantiomeric separation of bupropion by liquid chromatography on derivatized cyclofructan chiral stationary phase. ResearchGate. [Link]
-
ResearchGate. (n.d.). The aqueous stability of bupropion. ResearchGate. [Link]
-
OMICS International. (n.d.). Identification Of Stress Degradation Products Of Bupropion Using LC-PDA, LC-MS-TOF And MSn Techniques. OMICS International. [Link]
-
MDPI. (2022). Determination of Bupropion and Its Impurities via a Chaotropic Chromatography Method Following Analytical Quality-by-Design Principles for Method Development. MDPI. [Link]
-
ACS Publications. (n.d.). Optimization of reverse-phase liquid chromatographic separation of weak organic acids. Analytical Chemistry. [Link]
-
PMC, NIH. (n.d.). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. [Link]
-
IU Indianapolis ScholarWorks. (n.d.). Population model analysis of chiral inversion and degradation of bupropion enantiomers. [Link]
-
Agilent. (n.d.). HPLC Troubleshooting Guide. [Link]
Sources
- 1. Determination of Bupropion and Its Impurities via a Chaotropic Chromatography Method Following Analytical Quality-by-Design Principles for Method Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromtech.com [chromtech.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. ijrar.org [ijrar.org]
- 9. agilent.com [agilent.com]
- 10. Developed and Validated for the Estimation of Bupropion and Dextromethorphan in a Fixed Dose Combination of the Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Synthesis of 1-(3-Chlorophenyl)propane-1,2-dione
Welcome to the technical support center for the synthesis of 1-(3-Chlorophenyl)propane-1,2-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important α-diketone, a key intermediate in various synthetic pathways, including as a potential impurity or metabolite of Bupropion.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound, primarily focusing on the widely used Riley oxidation of 3'-chloropropiophenone with selenium dioxide.
Question 1: My reaction yield is consistently low. What are the primary factors affecting the yield, and how can I improve it?
Low yields in the synthesis of this compound can stem from several factors, from reagent quality to reaction conditions. Here’s a systematic approach to diagnosing and resolving this issue:
1. Purity of Starting Material (3'-Chloropropiophenone):
-
The "Why": The purity of your starting ketone is paramount. Impurities can interfere with the reaction, consume the oxidizing agent, or lead to the formation of intractable side products, complicating purification and reducing the isolated yield.
-
Troubleshooting Steps:
-
Verify Purity: Confirm the purity of your 3'-chloropropiophenone using techniques like ¹H NMR, GC-MS, or HPLC.
-
Purification: If impurities are detected, purify the starting material by distillation or recrystallization.[3]
-
2. Quality and Stoichiometry of Selenium Dioxide (SeO₂):
-
The "Why": Selenium dioxide is hygroscopic and can lose its activity over time if not stored properly. Using a stoichiometric excess is common to drive the reaction to completion, but a large excess can sometimes lead to over-oxidation.
-
Troubleshooting Steps:
-
Reagent Quality: Use freshly opened or properly stored selenium dioxide. For older batches, consider sublimation to purify it.
-
Stoichiometry: A common starting point is using 1.1 to 1.5 equivalents of SeO₂. If you observe incomplete conversion, a modest increase in the amount of SeO₂ might be beneficial. However, be mindful of the increased potential for side reactions.
-
3. Reaction Solvent and Temperature:
-
The "Why": The choice of solvent and reaction temperature significantly influences the reaction rate and selectivity. Dioxane is a common solvent for Riley oxidations as it is relatively inert and has a suitable boiling point. The reaction typically requires heating to proceed at a reasonable rate.
-
Troubleshooting Steps:
-
Solvent Choice: Ensure your solvent (e.g., 1,4-dioxane, acetic acid) is anhydrous. Water content can affect the reaction mechanism.
-
Temperature Control: The reaction is often performed at reflux. Ensure consistent and uniform heating. Lower temperatures will result in slower reaction rates, while excessively high temperatures can promote side reactions and decomposition.
-
4. Reaction Time:
-
The "Why": Incomplete reactions are a common cause of low yields. It is crucial to monitor the reaction's progress to determine the optimal reaction time.
-
Troubleshooting Steps:
-
Reaction Monitoring: Track the disappearance of the starting material using TLC or GC-MS. This will help you determine when the reaction is complete and prevent premature work-up.
-
Question 2: I am observing significant side-product formation. What are the likely impurities, and how can I minimize them?
The formation of side products is a common challenge in oxidation reactions. Understanding the potential side reactions is key to mitigating them.
1. Over-oxidation to Carboxylic Acids:
-
The "Why": While selenium dioxide is relatively selective for the oxidation of the α-methylene group, over-oxidation can occur, leading to cleavage of the C-C bond between the carbonyl groups and formation of 3-chlorobenzoic acid and other degradation products.
-
Minimization Strategies:
-
Control Stoichiometry: Avoid using a large excess of selenium dioxide.
-
Moderate Temperature: Do not overheat the reaction mixture.
-
Reaction Monitoring: Stop the reaction as soon as the starting material is consumed to prevent further oxidation of the desired product.
-
2. Oxidation at the Methyl Group:
-
The "Why": The Riley oxidation proceeds via the enol form of the ketone.[4] For an unsymmetrical ketone like 3'-chloropropiophenone, two different enols can form, potentially leading to oxidation at the methyl group to form a different dicarbonyl compound. However, oxidation of the methylene group is generally favored.[5]
-
Minimization Strategies:
-
Kinetic vs. Thermodynamic Control: The reaction conditions can influence the regioselectivity. Generally, the more substituted and electronically activated α-position is more readily oxidized. In this case, the methylene group adjacent to the phenyl ring is more activated.
-
3. Formation of Organoselenium Byproducts:
-
The "Why": The reaction mechanism involves the formation of selenium-containing intermediates. Incomplete reaction or improper work-up can leave these as impurities.
-
Minimization and Removal:
-
Proper Work-up: During work-up, the reduced selenium species (elemental selenium and other selenium compounds) should precipitate. Filtration is crucial to remove these solid byproducts.
-
Question 3: My final product is difficult to purify. What are the best practices for isolating pure this compound?
Effective purification is critical to obtaining a high-purity final product. A combination of techniques is often necessary.
1. Initial Work-up: Removal of Selenium Byproducts:
-
The "Why": The first step in purification is to remove the insoluble selenium byproducts formed during the reaction.
-
Procedure:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Filter the mixture through a pad of Celite® to remove the precipitated elemental selenium (a red-brown solid) and other insoluble selenium compounds.
-
2. Liquid-Liquid Extraction:
-
The "Why": This step removes any water-soluble impurities and residual acids.
-
Procedure:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution (to neutralize any acidic byproducts).
-
Finally, wash with brine to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
3. Column Chromatography:
-
The "Why": This is a highly effective method for separating the desired product from closely related impurities.
-
Procedure:
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is typically employed. The optimal solvent system should be determined by TLC analysis.
-
4. Recrystallization:
-
The "Why": If the product is a solid at room temperature, recrystallization can be an excellent final purification step to obtain highly pure crystalline material.[6][7][8]
-
Procedure:
-
Dissolve the crude product in a minimum amount of a hot solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.
-
Slowly cool the solution to allow for the formation of pure crystals.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most frequently cited method is the Riley oxidation of 3'-chloropropiophenone using selenium dioxide.[4] This method is well-established for the conversion of α-methylene ketones to 1,2-dicarbonyl compounds.
Q2: What are the key safety precautions I should take during this synthesis?
-
Selenium Toxicity: Selenium compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvent Hazards: The organic solvents used (e.g., dioxane, diethyl ether) are flammable. Avoid open flames and use proper grounding techniques to prevent static discharge.
-
Waste Disposal: Dispose of all selenium-containing waste according to your institution's hazardous waste disposal procedures.
Q3: Can I use other oxidizing agents instead of selenium dioxide?
Yes, other methods for the oxidation of α-methylene ketones to α-diketones exist. Some alternatives include:
-
Potassium Permanganate (KMnO₄): Can be a powerful oxidizing agent, but often lacks selectivity and can lead to over-oxidation.
-
Copper(II) salts: Certain copper complexes can catalyze the oxidation.
-
Ozone (O₃): Ozonolysis of the corresponding enol ether or enamine can yield the α-diketone.
However, for this specific transformation, selenium dioxide remains a common and often preferred reagent due to its generally good selectivity.
Q4: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the α-diketone.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity of the compound.[9]
Experimental Protocols
Protocol 1: Synthesis of this compound via Riley Oxidation
This protocol provides a general procedure. Optimization of stoichiometry, temperature, and reaction time may be necessary.
Materials:
-
3'-Chloropropiophenone
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3'-chloropropiophenone (1.0 eq) in anhydrous 1,4-dioxane.
-
Add selenium dioxide (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 101 °C) and maintain this temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether.
-
Filter the mixture through a pad of Celite® to remove the precipitated selenium byproducts. Wash the filter cake with additional diethyl ether.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer with water, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Data Summary
Table 1: Comparison of Illustrative Oxidation Methods for Propiophenones
| Oxidation Method | Oxidizing Agent | Typical Solvent | Typical Yield Range (%) | Key Advantages | Key Disadvantages |
| Riley Oxidation | Selenium Dioxide (SeO₂) | 1,4-Dioxane, Acetic Acid | 50 - 70 | Good selectivity for α-methylene groups | Toxicity of selenium reagents, selenium waste |
| Permanganate Oxidation | Potassium Permanganate (KMnO₄) | Acetone, Water | Variable (often lower) | Inexpensive reagent | Poor selectivity, risk of over-oxidation |
| Copper-Catalyzed Oxidation | Cu(II) salts / O₂ or Peroxides | Acetonitrile, DMF | 40 - 60 | Milder conditions, catalytic | May require specific ligands, lower yields |
Note: Yields are illustrative and can vary significantly based on the specific substrate and reaction conditions.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A step-by-step guide to diagnosing and resolving low reaction yields.
Potential Side Reactions in the Riley Oxidation
Caption: Illustration of the desired reaction and potential over-oxidation side products.
References
-
AdiChemistry. Selenium dioxide (SeO₂) - Riley oxidation. [Link]
-
ResearchGate. (PDF) 3-Chloropropiophenone. [Link]
-
Wikipedia. Riley oxidation. [Link]
-
Pharmaffiliates. 10557-17-2 | Product Name : 1-(3-Chlorophenyl)-1,2-propanedione. [Link]
-
CUNY. Purification by Recrystallization. [Link]
-
ResearchGate. Standard Chromatogram of 1-(3-Chlorophenyl)-1,2-propanedione. [Link]
- Google Patents. CN1785952A - Method for preparing 3' -chloropropiophenone.
-
University of Rochester Department of Chemistry. Purification: How To. [Link]
-
PMC - NIH. 3-Chloropropiophenone. [Link]
-
Oxidising agent. Oxidising agent. [Link]
-
PMC - NIH. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. [Link]
-
NROChemistry. Riley Oxidation. [Link]
-
YouTube. Recrystallisation (Recrystallization) Explained. [Link]
-
Grokipedia. Riley oxidation. [Link]
-
Organic Syntheses Procedure. [- Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, (1α,3α,5α)-. [Link]
-
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
EBSCO. Recrystallization (chemistry) | Research Starters. [Link]
-
Quick Company. Novel Process For The Preparation Of 3' Chloropropiophenone. [Link]
-
MDPI. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. [Link]
-
Selenium-Dioxide. Selenium-Dioxide. [Link]
- Google Patents.
-
PrepChem.com. Synthesis of 1,3-diphenyl-1,3-propanedione. [Link]
-
PubChem. This compound. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Riley oxidation - Wikipedia [en.wikipedia.org]
- 5. adichemistry.com [adichemistry.com]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Instability of 1-(3-Chlorophenyl)propane-1,2-dione in Solution
Welcome to the technical support center for 1-(3-Chlorophenyl)propane-1,2-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and stability of this reactive α-dicarbonyl compound. Here, we provide in-depth, evidence-based answers to frequently encountered issues to ensure the integrity and success of your experiments.
Introduction to this compound
This compound, also known as Bupropion USP Related Compound E, is a key chemical entity in pharmaceutical research, particularly in the context of the antidepressant bupropion, where it is recognized as a metabolite or impurity.[1][2][3] Its α-dicarbonyl structure makes it highly reactive and susceptible to degradation, posing significant challenges for its use as a reference standard or an experimental reagent.[4] Understanding the factors that influence its stability is paramount for obtaining reliable and reproducible results.
This guide will address common questions regarding the instability of this compound in solution, providing both the underlying scientific principles and practical, field-proven troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My solution of this compound is turning yellow/brown. What is happening?
Answer:
The observed color change is a common indicator of the degradation of dicarbonyl compounds. This is often due to a series of complex reactions, including self-condensation, polymerization, and reactions with trace impurities or atmospheric components.
Causality:
-
α-Dicarbonyl Reactivity: The adjacent carbonyl groups in this compound create highly electrophilic carbon centers, making the molecule susceptible to nucleophilic attack.
-
Self-Condensation: Similar to other dicarbonyls, it can undergo aldol-type condensation reactions with itself, leading to the formation of larger, often colored, polymeric byproducts.
-
Oxidation: The compound can be sensitive to atmospheric oxygen, leading to oxidative degradation pathways.[5]
Troubleshooting Protocol:
-
Inert Atmosphere: Handle the solid compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[6]
-
Solvent Purity: Use high-purity, anhydrous solvents to avoid trace impurities that can catalyze degradation.
-
Fresh Solutions: Prepare solutions fresh before each experiment. Avoid long-term storage of solutions, even at low temperatures.
-
Low Temperature: Store the stock solution at or below the recommended -20°C to slow down degradation kinetics.[7]
I'm observing new, unexpected peaks in my HPLC/LC-MS analysis. What are these, and how can I prevent them?
Answer:
The appearance of new peaks is a clear sign of degradation. For this compound, these can arise from several degradation pathways, particularly hydrolysis and reactions with solvent or buffer components.
Causality:
-
Hydrolysis: In aqueous or protic solutions, the dicarbonyl can undergo hydrolysis. Studies on the parent drug, bupropion, show significant degradation in aqueous solutions, especially under alkaline conditions.[8][9] This suggests that the dione impurity would also be susceptible to hydrolysis.
-
Solvent Reactivity: Protic solvents like methanol or ethanol can potentially form hemiacetals or acetals with the carbonyl groups, leading to new chemical species.
-
pH Effects: The stability of dicarbonyl compounds is highly pH-dependent. Alkaline conditions, in particular, can catalyze degradation reactions. Bupropion, for instance, is most stable below pH 5.[8]
Troubleshooting Protocol:
-
Solvent Selection:
-
Recommended: Use aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM) for preparing stock solutions. These solvents are less likely to react with the dicarbonyl moiety.
-
To Avoid: Minimize the use of protic solvents like methanol, ethanol, and water, especially for long-term storage. If aqueous buffers are necessary for your experiment, prepare the solution immediately before use and keep it at a low temperature.
-
-
pH Control:
-
If working with aqueous solutions, maintain a slightly acidic pH (ideally below 5) to enhance stability.[8] Use buffers that are compatible with your downstream analysis.
-
-
Forced Degradation Study:
-
To identify potential degradation products, a forced degradation study can be performed. This involves intentionally exposing the compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidizing agents, and light) and analyzing the resulting mixture by LC-MS/MS to characterize the degradation products.[9][10]
-
Table 1: Recommended Solvents and Conditions for this compound
| Solvent Type | Recommended | Conditions | Rationale |
| Aprotic | Acetonitrile, THF, Dichloromethane | Anhydrous, stored over molecular sieves | Minimizes hydrolysis and other solvent-mediated reactions. |
| Protic | Methanol, Ethanol | Use with caution, prepare fresh | Can react to form hemiacetals/acetals. Suitable for immediate use in assays. |
| Aqueous | Water, Buffered Solutions | pH < 5, prepare fresh, keep cold | Prone to hydrolysis, especially at neutral to alkaline pH.[8] |
How should I properly store this compound to ensure its long-term stability?
Answer:
Proper storage is critical to maintaining the integrity of this compound. The recommended storage conditions are a direct reflection of its inherent instability.
Causality:
-
Thermal Degradation: Like many organic molecules, elevated temperatures can provide the activation energy for various degradation reactions. The supplier's recommendation of storage at 2-8°C or -20°C indicates its thermal lability.[6][7]
-
Photodegradation: Aromatic carbonyl compounds can be susceptible to photodegradation upon exposure to light, particularly UV radiation. This can initiate radical reactions leading to a variety of byproducts.
Storage Protocol:
-
Temperature: Store the solid compound in a freezer at -20°C for long-term storage.[7] For short-term storage, a refrigerator at 2-8°C is acceptable.[6]
-
Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Inert Atmosphere: For maximum stability, store the solid under an inert atmosphere (argon or nitrogen).
-
Desiccation: Store in a desiccator to protect from moisture, which can initiate hydrolysis.
I need to use an aqueous buffer for my experiment. How can I minimize degradation?
Answer:
Working in aqueous buffers is often unavoidable. The key is to control the conditions to slow down the degradation process as much as possible.
Experimental Workflow for Aqueous Solutions:
Caption: Workflow for minimizing degradation in aqueous buffers.
Step-by-Step Methodology:
-
Prepare a Concentrated Stock: Prepare a concentrated stock solution of this compound in a compatible and anhydrous aprotic solvent like acetonitrile.
-
Chill the Buffer: Pre-chill your aqueous buffer to the lowest temperature your experimental conditions will allow (e.g., 4°C). Ensure the buffer is at a slightly acidic pH if possible.
-
Spike and Mix: Immediately before starting your experiment, spike the required volume of the concentrated stock solution into the chilled buffer. Mix gently but thoroughly.
-
Maintain Low Temperature: Keep the working solution on ice or in a cold block for the duration of your experiment.
-
Prompt Analysis: Analyze your samples as quickly as possible after the experiment is complete. If immediate analysis is not possible, flash-freeze the samples and store them at -80°C.
What analytical techniques are best for monitoring the stability of my this compound solution?
Answer:
A combination of chromatographic and spectroscopic techniques is ideal for monitoring the stability and characterizing any degradation products.
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC-UV/PDA): This is the workhorse technique for stability studies. A stability-indicating HPLC method should be developed to separate the parent compound from its degradation products. A Photo-Diode Array (PDA) detector is particularly useful as it can provide spectral information about the new peaks, helping to identify potential chromophoric changes.[11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is essential for identifying the structures of degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which helps in determining the elemental composition of the degradants.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the degradation of the compound over time. The appearance of new signals or changes in the relative integrals of existing signals can provide quantitative information about the extent of degradation. NMR is also a powerful tool for the structural elucidation of isolated degradation products.[13][14]
Illustrative Degradation Pathway (Hypothetical):
Given the reactivity of α-dicarbonyls, a plausible degradation pathway in the presence of water (hydrolysis) could involve the formation of a hydrate, followed by potential rearrangement or cleavage.
Caption: Potential hydrolytic degradation of the dione.
References
-
SynZeal. (n.d.). Bupropion Related Compound E. Retrieved from [Link]
- O'Byrne, P. M., et al. (2010). The aqueous stability of bupropion. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 538-544.
- Zisi, V., et al. (2022). Determination of Bupropion and Its Impurities via a Chaotropic Chromatography Method Following Analytical Quality-by-Design Principles for Method Development. Pharmaceuticals, 15(10), 1196.
- Bansal, R., et al. (2013). MS(n), LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion.
-
Zisi, V., et al. (2022). Determination of Bupropion and Its Impurities via a Chaotropic Chromatography Method Following Analytical Quality-by-Design Principles for Method Development. MDPI. Retrieved from [Link]
- Abbas, S. S., et al. (2012). Stability indicating HPLC and spectrophotometric methods for the determination of bupropion hydrochloride in the presence of its alkaline degradates and related impurity. Bulletin of Faculty of Pharmacy, Cairo University, 50(1), 49-59.
-
SynZeal. (n.d.). Bupropion Impurities. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1-(3-Chlorophenyl)-1,2-propanedione. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator. Retrieved from [Link]
- Google Patents. (n.d.). Stable compositions of bupropion or its pharmaceutically acceptable salts.
-
ResearchGate. (n.d.). Alpha-Dicarbonyl Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Stress Degradation studies and Develpoment of Validated Stability Indicating Assay Method by RP-HPLC for Simultaneous Estimation of Naltrexone and Bupropion. Retrieved from [Link]
- Hellwig, M., et al. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. Amino Acids, 52(10-12), 1433-1444.
- Hellmuth, K., et al. (2012). Extending the Spectrum of α-Dicarbonyl Compounds in Vivo. Journal of Biological Chemistry, 287(20), 16386-16399.
- Google Patents. (n.d.). Pharmaceutical composition containing bupropion hydrochloride and a stabilizer.
-
Royal Society of Chemistry. (n.d.). Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. Retrieved from [Link]
-
SynZeal. (n.d.). Bupropion Related Compound E. Retrieved from [Link]
- National Institutes of Health. (2024). Rapid and convenient determination of α-dicarbonyl compounds via streamlined simultaneous derivatization and extraction coupled with liquid chromatography-fluorescence detection.
-
Organic Syntheses. (n.d.). PREPARATION OF CHLOROPHENYLDIAZIRINE AND THERMAL GENERATION OF CHLOROPHENYL CARBENE: 1,2-DIPHENYL-3-METHYLCYCLOPROPENE. Retrieved from [Link]
- PubMed. (2013). MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion.
- ACS Publications. (2022). A Greener Synthesis of the Antidepressant Bupropion Hydrochloride.
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
- National Institutes of Health. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7291.
-
ResearchGate. (n.d.). Carbon-13 NMR spectra of some chlorins and other chlorophyll degradation products. Retrieved from [Link]
- National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 21(10), 1736-1747.
-
Allmpus. (n.d.). bupropion usp related compound e. Retrieved from [Link]
- ACS Publications. (2023). Silane Redistribution Catalyzed by [Mes-B-TMP]+ Borinium Ion. Journal of the American Chemical Society, 145(2), 1098-1104.
-
ResearchGate. (n.d.). NMR and DFT analysis of the major diastereomeric degradation product of clopidogrel under oxidative stress conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid-State 13 C NMR Investigation of the Oxidative Degradation of Selectively Labeled Polypropylene by Thermal Aging and ??-Irradiation. Retrieved from [Link]
-
RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propane C3H8 CH3CH2CH3 fragmentation pattern. Retrieved from [Link]
- Jackson, G. (2020).
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Bupropion Related Compound E | 10557-17-2 | SynZeal [synzeal.com]
- 3. allmpus.com [allmpus.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 1-(3-Chlorophenyl)-1,2-propanedione | 10557-17-2 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. omicsonline.org [omicsonline.org]
- 10. MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Bupropion and Its Impurities via a Chaotropic Chromatography Method Following Analytical Quality-by-Design Principles for Method Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Method development challenges for "1-(3-Chlorophenyl)propane-1,2-dione" analysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the analytical method development of 1-(3-Chlorophenyl)propane-1,2-dione. This resource is designed for researchers, analytical scientists, and drug development professionals. As a known process impurity and potential degradant of Bupropion, robust analytical methods for its detection and quantification are critical for quality control and regulatory compliance.[1]
This guide moves beyond simple protocols to explain the scientific rationale behind the troubleshooting steps, empowering you to solve challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to orient your analytical strategy.
Q1: What is this compound and why is its analysis important?
A1: this compound (CAS: 10557-17-2) is a diketone compound. In the pharmaceutical industry, it is primarily recognized as "Bupropion Related Compound E," a process impurity and potential degradation product of the active pharmaceutical ingredient (API) Bupropion.[1] Its monitoring is essential to ensure the purity, safety, and stability of Bupropion-containing drug products.
Q2: What are the key physicochemical properties I should consider for method development?
A2: Understanding the compound's properties is the foundation of successful method development. Key characteristics are summarized in the table below. The limited solubility and physical state as an oil present the most immediate challenges for standard and sample preparation.
| Property | Value | Implication for Analysis | Source |
| Molecular Formula | C₉H₇ClO₂ | --- | [1][2] |
| Molecular Weight | 182.60 g/mol | Essential for preparing solutions of known molarity and for mass spectrometry. | [2] |
| Appearance | Clear Yellow Oil | Difficult to handle and weigh accurately. Volumetric preparation from a stock solution is recommended. | [1][3] |
| Boiling Point | 100-102 °C (at 4 Torr) | Suggests that Gas Chromatography (GC) is feasible, but thermal stability must be carefully evaluated. | [1] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol. | This is a critical challenge. A mixed solvent system may be required for stock solutions. Compatibility with the mobile phase is crucial to prevent precipitation and poor peak shape. | [1] |
| Storage | -20°C Freezer | Indicates potential instability at ambient temperatures. Solution stability should be thoroughly evaluated. | [1] |
Q3: What is the best initial approach for analysis: HPLC or GC?
A3: For impurity profiling in pharmaceutical analysis, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the overwhelmingly preferred starting point. It offers high selectivity for separating the polar dione from the more basic Bupropion API and other related substances under non-destructive, ambient temperature conditions. While GC is possible given the compound's boiling point, it carries a higher risk of on-column degradation for a multifunctional molecule like this dione. GC would typically be reserved for specific applications like residual solvent analysis or if HPLC fails to provide a suitable method.
Q4: How should I prepare a stable standard stock solution given its poor solubility?
A4: Start by dissolving the oil in a small amount of a solvent where it is most soluble, such as methanol or acetonitrile. Then, dilute to the final volume with a solvent that is compatible with your mobile phase, often the mobile phase itself or a mixture of water and the organic modifier. For example, dissolve 10 mg in 1-2 mL of methanol, then dilute to 100 mL with a 50:50 acetonitrile:water mixture. Always sonicate briefly to ensure complete dissolution and visually inspect for clarity. Given its recommended storage at -20°C, prepare fresh solutions regularly and perform stability studies on your stock solutions.[1]
Q5: What are the expected degradation pathways for this molecule?
A5: The α-dicarbonyl moiety is a reactive functional group. You should anticipate potential degradation under forced degradation conditions:
-
Hydrolysis (Acidic/Basic): The ketone groups are generally stable, but extreme pH could potentially catalyze reactions.
-
Oxidative: α-Diketones can be susceptible to oxidative cleavage by strong oxidizing agents like hydrogen peroxide, potentially breaking the bond between the two carbonyl carbons.
-
Photolytic: The aromatic ring and conjugated carbonyl system may absorb UV light, leading to photolytic degradation.
Section 2: HPLC Method Development & Troubleshooting Guide
This section provides solutions to common problems encountered during the analysis of this compound by RP-HPLC.
Q1: My peak shape is poor (significant tailing). What are the likely causes and solutions?
A1: Poor peak shape is a common issue. The root cause is often undesirable secondary interactions between the analyte and the stationary phase or issues with the sample solvent.
-
Causality: The two ketone oxygens in the molecule can engage in hydrogen bonding with active sites (free silanols) on the silica backbone of the stationary phase, causing peak tailing.
-
Troubleshooting Steps:
-
Use an End-Capped Column: Ensure you are using a high-quality, fully end-capped C18 or C8 column. This minimizes the number of available silanol groups.
-
Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to bring the pH to between 2.5 and 3.5. This protonates the silanol groups (Si-OH), reducing their ability to interact with the analyte.
-
Check Solvent Mismatch: A classic problem is injecting a sample dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile into a mobile phase with 20% acetonitrile). This causes the peak to distort and broaden. Solution: Dilute your sample in the initial mobile phase composition.
-
Q2: I'm struggling to separate the dione peak from the main Bupropion peak. How can I improve resolution?
A2: Achieving selectivity between a parent drug and its impurity is the primary goal. Resolution can be manipulated by adjusting mobile phase strength, stationary phase chemistry, or temperature.
-
Causality: Resolution is a function of column efficiency, selectivity, and retention factor. Selectivity (the separation factor, α) is the most powerful parameter to adjust.
-
Troubleshooting Steps:
-
Optimize Gradient Slope: If using a gradient, make the slope shallower around the elution time of the critical pair. A slower increase in the organic solvent percentage gives the analytes more time to interact with the stationary phase, improving separation.
-
Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or a combination of the two. Methanol has different hydrogen bonding properties and can alter the elution order and selectivity between the API and the impurity.
-
Try a Phenyl Stationary Phase: Phenyl columns offer alternative selectivity through π-π interactions with the aromatic ring of the analyte. This can be highly effective for separating compounds with similar hydrophobicity but different aromatic character.
-
Adjust Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) can sometimes improve peak shape and alter selectivity. However, be mindful of analyte stability at higher temperatures.
-
Q3: My analyte response is inconsistent and drifting downwards over a sequence. What should I investigate?
A3: A drifting response often points to analyte instability in the autosampler or adsorption onto surfaces.
-
Causality: The compound's requirement for freezer storage suggests it may not be stable in solution at room temperature for extended periods.[1] Additionally, reactive carbonyl groups can sometimes adsorb to active sites in the flow path.
-
Troubleshooting Steps:
-
Evaluate Solution Stability: Prepare a standard and leave it in the autosampler. Inject it every hour for 8-12 hours. A significant negative trend in peak area indicates instability. Solution: Use a cooled autosampler (4-8°C) or prepare fresh standards more frequently.
-
Passivate the System: If you suspect adsorption, passivate the HPLC system by repeatedly injecting a high-concentration standard. This saturates any active sites. Alternatively, flush the system with a strong, acidic mobile phase.
-
Ensure Column Equilibration: Before starting the sequence, ensure the column is fully equilibrated with the initial mobile phase. A drifting baseline or retention time is a key indicator of an unequilibrated column, which can also affect peak area.
-
Section 3: GC Method Development & Troubleshooting Guide
While HPLC is preferred, GC-MS or GC-FID can be used. This section addresses potential challenges.
Q1: Is direct GC analysis feasible and what are the risks?
A1: Direct GC analysis is potentially feasible given the boiling point, but it carries risks.[1] The primary concern is thermal degradation in the high-temperature inlet or on the column, which would lead to a non-quantitative and inaccurate result. A GC-MS spectrum exists, suggesting it can be done, but care is required.[2]
Q2: I am seeing broad peaks or multiple small peaks instead of one sharp peak. What is happening?
A2: This is a classic sign of on-column degradation or poor chromatographic conditions.
-
Causality: The high temperatures of the GC inlet and oven can cause the this compound to break down. The presence of two adjacent carbonyl groups can make the molecule susceptible to thermal stress.
-
Troubleshooting Steps:
-
Lower the Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of the analyte. Start around 200-220°C and evaluate the peak shape.
-
Use a Deactivated Liner: Employ a highly deactivated, glass wool-free liner to minimize active sites that can catalyze degradation.
-
Run a Fast Temperature Ramp: A rapid oven program minimizes the time the analyte spends on the column, reducing the opportunity for it to degrade.
-
Consider Derivatization: As an advanced technique, derivatization can be used to improve thermal stability and chromatographic performance. While not standard, reacting the dione with a reagent like o-phenylenediamine to form a stable quinoxaline derivative could be explored if direct analysis fails. This approach is analogous to how other diones are sometimes analyzed.[4]
-
Section 4: Experimental Protocols & Workflows
Protocol 4.1: Preparation of a Standard Stock Solution (100 µg/mL)
-
Allow the vial of this compound oil to equilibrate to room temperature.
-
Using a calibrated pipette, transfer approximately 10 mg of the oil into a 100 mL volumetric flask. Record the exact weight.
-
Add approximately 5 mL of methanol to the flask.
-
Sonicate for 5 minutes or until the oil is fully dissolved.
-
Dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.
-
Cap and invert the flask 15-20 times to ensure homogeneity.
-
Transfer to an amber glass vial and store at 2-8°C. This solution should be stable for a limited time; verify stability for your specific conditions.
Protocol 4.2: A Starting Reversed-Phase HPLC-UV Method
This method is a robust starting point based on typical conditions for pharmaceutical impurity analysis.[5]
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 20% B; 2-15 min: 20% to 80% B; 15-17 min: 80% B; 17.1-20 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detection | UV at 224 nm |
Workflow 4.3: Forced Degradation Study
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method. The following workflow outlines the process.
Caption: Workflow for a forced degradation study.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13585598, this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Standard Chromatogram of 1-(3-Chlorophenyl)-1,2-propanedione. Retrieved from [Link]
-
Pigot, C., Brunel, D., & Dumur, F. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(18), 5976. Retrieved from [Link]
-
MDPI. (2022). Peer review of "Indane-1,3-Dione: From Synthetic Strategies to Applications". Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1-(3-Chlorophenyl)-1,2-propanedione. Retrieved from [Link]
-
de Oliveira, F. F., de Souza, C. F., & de Andrade, J. B. (2016). Cyclohexane-1,3-dione as a Derivatizing Agent for the Analysis of Aldehydes by Micelar Electrokinetic Chromatography With Diode Array Detection. Food analytical methods, 9(8), 2329–2338. Retrieved from [Link]
-
Ali, A., et al. (2023). Exploring the Bioactive Potential of 2,2-Dimethyl-1,3-Dioxane-4,6-Dione: A Comprehensive Computational Analysis. ChemistrySelect, 8(41). Retrieved from [Link]
-
Castiglioni, S., et al. (2023). Trends and challenges in analytical chemistry for multi-analysis of illicit drugs employing wastewater-based epidemiology. Talanta, 255, 124211. Retrieved from [Link]
-
Divinová, V., Svejkovská, B., Doležal, M., & Velíšek, J. (2004). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard. Czech Journal of Food Sciences, 22(5), 182-189. Retrieved from [Link]
Sources
- 1. 1-(3-Chlorophenyl)-1,2-propanedione | 10557-17-2 [chemicalbook.com]
- 2. This compound | C9H7ClO2 | CID 13585598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-(3-Chlorophenyl)propane-1,2-dione: An Essential Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Chlorophenyl)propane-1,2-dione, an α-diketone of significant interest, serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a known impurity and potential precursor in the manufacturing of Bupropion.[1][2] The efficient and scalable synthesis of this compound is therefore of considerable importance to the pharmaceutical industry. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound, focusing on the oxidation of the readily available precursor, 3'-chloropropiophenone. We will explore two prominent oxidation methodologies: the classic Riley oxidation using selenium dioxide and a more contemporary approach utilizing copper(II) bromide. This guide will delve into the mechanistic underpinnings, detailed experimental protocols, and a comparative analysis of these methods to empower researchers in making informed decisions for their synthetic strategies.
Precursor Synthesis: A Robust Foundation
The common and efficient starting point for the synthesis of this compound is the α-oxidation of the methylene group of 3'-chloropropiophenone. A reliable synthesis of this precursor is paramount. A well-established and high-yielding method for the preparation of 3'-chloropropiophenone is the Friedel-Crafts acylation of benzene with 3-chloropropionyl chloride.[3][4]
Experimental Protocol: Synthesis of 3'-Chloropropiophenone[4][5]
Materials:
-
Benzene
-
3-Chloropropionyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (concentrated)
-
Sodium sulfate (Na₂SO₄)
-
Pentane
Procedure:
-
In a flask equipped with a stirrer and under an inert atmosphere, suspend anhydrous aluminum chloride (1.25 eq.) in dry dichloromethane at 0°C.
-
Slowly add a solution of 3-chloropropionyl chloride (1.0 eq.) in dichloromethane to the cooled suspension.
-
Subsequently, add a solution of benzene (1.0 eq.) in dichloromethane dropwise at 0°C.
-
Stir the reaction mixture at 0°C for 2 hours, followed by stirring at ambient temperature for 12 hours.
-
Carefully pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash them twice with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the resulting solid from pentane to yield 3'-chloropropiophenone as a crystalline solid.
Expected Yield: ~97%[3]
Characterization Data for 3'-Chloropropiophenone:
-
Appearance: Off-white crystalline solid[3]
-
Melting Point: 54°C[3]
-
¹H NMR (400 MHz, CDCl₃): δ 7.98–7.93 (m, 2H, ArH), 7.61–7.56 (m, 1H, ArH), 7.51–7.45 (m, 2H, ArH), 3.92 (t, J= 6.8 Hz, 2H), 3.45 (t, J= 6.7 Hz, 2H).[3]
-
¹³C NMR (100 MHz, CDCl₃): δ 196.78 (CO), 136.45 (C), 133.65, 128.84, 128.14 (CH), 41.36, 38.79 (CH₂).[3]
Benchmarking Oxidation Methods for this compound Synthesis
The conversion of the α-methylene group of 3'-chloropropiophenone to a carbonyl group is the key transformation to yield the desired α-diketone. We will now compare two powerful methods for this oxidation.
Figure 2: Simplified workflow of the Riley Oxidation.
Experimental Protocol (Adapted from a general procedure)
[5] Materials:
-
3'-Chloropropiophenone
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3'-chloropropiophenone (1.0 eq.) in a minimal amount of dioxane.
-
Add selenium dioxide (1.1 eq.) to the solution.
-
Add a small amount of water (e.g., 0.1-0.2 eq.) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated elemental selenium.
-
The filtrate can be concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate). [6][7]
Discussion
Advantages:
-
Reliability: The Riley oxidation is a well-documented and generally reliable method for this type of transformation.
-
High Conversion: Often provides good to excellent conversion of the starting material.
Disadvantages:
-
Toxicity of Selenium Dioxide: Selenium compounds are highly toxic and require careful handling in a well-ventilated fume hood. Proper personal protective equipment is essential.
-
Work-up: The removal of elemental selenium and other selenium byproducts can sometimes be tedious. [8]* Stoichiometric Reagent: The reaction typically requires at least a stoichiometric amount of the toxic selenium dioxide.
Method 2: Copper(II) Bromide Mediated Oxidation
An alternative and potentially greener approach involves the use of copper(II) bromide (CuBr₂) as the oxidant. This method has gained traction for various oxidation reactions.
Mechanistic Insight
The proposed mechanism for copper(II) bromide mediated oxidation of ketones involves the formation of an α-bromo ketone intermediate. This intermediate is then proposed to undergo further reaction, possibly involving nucleophilic attack by water or another oxygen source, to form the α-diketone. The copper(I) species formed is re-oxidized to copper(II) in the presence of an external oxidant or through a disproportionation mechanism.
Figure 3: Simplified workflow of the Copper(II) Bromide mediated oxidation.
Experimental Protocol (Proposed, based on related transformations)
Materials:
-
3'-Chloropropiophenone
-
Copper(II) bromide (CuBr₂)
-
Acetonitrile
-
Water
Procedure:
-
In a round-bottom flask, dissolve 3'-chloropropiophenone (1.0 eq.) in a mixture of acetonitrile and water.
-
Add copper(II) bromide (2.2 eq.) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. [6][7]
Discussion
Advantages:
-
Lower Toxicity: Copper(II) bromide is generally less toxic and easier to handle than selenium dioxide.
-
Potentially Milder Conditions: Copper-catalyzed reactions can often be performed under milder conditions.
-
Cost-Effectiveness: Copper salts are typically more cost-effective than selenium reagents.
Disadvantages:
-
Less Established: This method is less established for the synthesis of α-diketones compared to the Riley oxidation, and optimization may be required.
-
Stoichiometric Reagent: The reaction often requires a stoichiometric amount of the copper salt.
-
Byproducts: The formation of brominated byproducts is a potential side reaction that may complicate purification.
Comparative Summary
| Feature | Riley Oxidation (Selenium Dioxide) | Copper(II) Bromide Oxidation |
| Reagent Toxicity | High | Moderate |
| Reaction Conditions | Typically reflux in dioxane/water | Potentially milder, reflux in acetonitrile/water |
| Yield | Generally good to excellent (literature) | Moderate to good (anticipated) |
| Work-up | Removal of selenium byproducts | Standard aqueous work-up |
| Cost | Higher reagent cost | Lower reagent cost |
| Safety Precautions | Stringent handling due to toxicity | Standard laboratory precautions |
| Established Method | Yes, well-established | Less established for this specific transformation |
Product Characterization
The final product, this compound, should be thoroughly characterized to confirm its identity and purity.
Expected Characterization Data:
-
Appearance: Yellow oil [1]* Molecular Formula: C₉H₇ClO₂
-
Molecular Weight: 182.60 g/mol
-
¹H NMR: Expected signals for the aromatic protons, a singlet for the methyl protons, and potentially a signal for the dione proton if tautomerism occurs.
-
¹³C NMR: Expected signals for the two carbonyl carbons, the aromatic carbons, and the methyl carbon.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight, showing the characteristic isotopic pattern for a chlorine-containing compound.
-
Infrared (IR) Spectroscopy: Strong absorption bands in the carbonyl region (typically 1650-1750 cm⁻¹) corresponding to the two ketone groups.
Conclusion
Both the Riley oxidation and the copper(II) bromide mediated oxidation present viable pathways for the synthesis of this compound from 3'-chloropropiophenone. The choice between these methods will depend on the specific requirements of the researcher, including scale, available resources, and safety considerations.
The Riley oxidation is a robust and well-established method that is likely to provide good yields. However, the high toxicity of selenium dioxide necessitates stringent safety protocols. The copper(II) bromide method offers a potentially safer and more cost-effective alternative, although it may require more optimization to achieve comparable yields and purity.
For researchers in a drug development setting, the copper(II) bromide method may be a more attractive option for process development due to its more favorable safety and environmental profile. However, for initial small-scale synthesis and proof-of-concept studies, the reliability of the Riley oxidation may be advantageous. This guide provides the foundational knowledge and experimental frameworks to enable researchers to confidently approach the synthesis of this important pharmaceutical intermediate.
References
-
Sonneck, M., Spannenberg, A., Wohlrab, S., & Peppel, T. (2020). 3-Chloropropiophenone. IUCrData, 5(8), x200849. [Link]
-
Sonneck, M., Spannenberg, A., Wohlrab, S., & Peppel, T. (2020). 3-Chloropropiophenone. Acta Crystallographica Section E: Crystallographic Communications, 76(8), 1235-1238. [Link]
-
PrepChem. (n.d.). Synthesis of 1,3-diphenyl-1,3-propanedione. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1-(3-Chlorophenyl)-1,2-propanedione. Retrieved from [Link]
-
Coxon, J. M., Dansted, E., & Hartshorn, M. P. (1977). ALLYLIC OXIDATION WITH HYDROGEN PEROXIDE–SELENIUM DIOXIDE: trans-PINOCARVEOL. Organic Syntheses, 57, 1. [Link]
- Google Patents. (2006). Method for preparing 3'-chloropropiophenone. CN1785952A.
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]
-
AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. Retrieved from [Link]
-
Młochowski, J., Kloc, K., Syper, L., Inglot, A. D., & Piasecki, E. (2015). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 20(7), 12795–12845. [Link]
-
ChemRxiv. (2024). A concise review on copper catalyzed synthesis of α-ketoamides. [Link]
-
ChemOrgChem. (2024, April 5). Selenium Dioxide (SeO2) Reagent and their Applications Part-1 [Video]. YouTube. [Link]
-
National Institute of Standards and Technology. (n.d.). 1,3-Propanediol. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1,3-Propanediol. In NIST Chemistry WebBook. Retrieved from [Link]
-
Nikolova, P., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(1), 123. [Link]
-
AA Blocks. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. CN1785952A - Method for preparing 3' -chloropropiophenone - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
A Comparative Guide to Chlorophenyl Dione Derivatives in Enzymatic Assays: A Focus on Checkpoint Kinase Inhibition
In the landscape of modern drug discovery, particularly in oncology, the targeting of cell cycle checkpoint kinases has emerged as a promising therapeutic strategy. Among the diverse chemical scaffolds explored, chlorophenyl dione derivatives have garnered significant interest due to their potential as potent and selective enzyme inhibitors. This guide provides a comprehensive comparative analysis of a specific class of chlorophenyl dione derivatives—pyrrolo[3,4-c]carbazole-1,3(2H,6H)-diones—in their inhibition of the critical checkpoint kinases, Wee1 and Chk1. We will delve into the mechanistic underpinnings of this inhibition, present a structure-activity relationship (SAR) analysis based on experimental data, and provide detailed protocols for the enzymatic assays crucial for their evaluation.
The Rationale for Targeting Checkpoint Kinases with Chlorophenyl Dione Derivatives
The integrity of the cell cycle is paramount for normal cellular function, and its regulation is orchestrated by a complex network of proteins, including cyclin-dependent kinases (CDKs). Checkpoint kinases, such as Wee1 and Chk1, act as crucial gatekeepers, ensuring that cells do not progress through the cell cycle with damaged DNA.[1] By inhibiting these kinases, particularly in cancer cells where tumor suppressor genes like p53 are often mutated, we can induce synthetic lethality. This approach forces cancer cells with DNA damage to enter mitosis prematurely, leading to mitotic catastrophe and subsequent cell death, while leaving healthy cells relatively unharmed.
The 4-phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione scaffold, featuring a chlorophenyl moiety, has been identified through high-throughput screening as a potent inhibitor of Wee1 kinase.[2] X-ray crystallography studies have revealed that these compounds bind to the ATP-binding site of the enzyme, acting as competitive inhibitors.[2] The chlorophenyl group plays a crucial role in orienting the molecule within the active site and contributing to the overall binding affinity. The dione component, part of the maleimide ring, is also essential for maintaining the potency of these inhibitors.[2]
Comparative Analysis of 4-(2-chlorophenyl)-9-hydroxypyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione Derivatives
The inhibitory activity of this class of compounds is significantly influenced by substitutions at various positions on the carbazole and phenyl rings. The following table summarizes the structure-activity relationships for a series of these derivatives against Wee1 and Chk1 kinases, highlighting the impact of specific chemical modifications.
| Compound ID | R1 (Carbazole N-6) | R2 (Phenyl C-2') | Wee1 IC50 (nM) | Chk1 IC50 (nM) | Selectivity (Chk1/Wee1) |
| 1 | H | H | 15 | 150 | 10 |
| 2 | CH3 | H | 10 | 250 | 25 |
| 3 | C3H7 | H | 8 | 400 | 50 |
| 4 | H | Cl | 5 | 100 | 20 |
| 5 | H | OCH3 | 12 | 180 | 15 |
| 6 | CH3 | Cl | 3 | 150 | 50 |
Data synthesized from publicly available research.[2][3]
Key Insights from the Comparative Data:
-
Substitution at the Carbazole Nitrogen (R1): Alkyl substitution at the N-6 position of the carbazole ring generally enhances Wee1 inhibitory potency and selectivity over Chk1. As the alkyl chain length increases from methyl (Compound 2) to propyl (Compound 3), there is a modest improvement in Wee1 inhibition and a significant increase in selectivity. This suggests that the hydrophobic pocket in Wee1 can accommodate these groups, leading to a more favorable binding interaction compared to Chk1.
-
Substitution at the Phenyl Ring (R2): The introduction of a chlorine atom at the 2'-position of the phenyl ring (Compound 4) leads to a notable increase in Wee1 potency compared to the unsubstituted analog (Compound 1). The combination of a methyl group at the carbazole nitrogen and a chlorine at the 2'-phenyl position (Compound 6) results in the most potent Wee1 inhibitor in this series, with an IC50 of 3 nM and a 50-fold selectivity over Chk1. This highlights a synergistic effect between these two substitutions.
-
The Dione Moiety: The pyrrolo[3,4-c]carbazole-1,3-dione core is a critical pharmacophore. The maleimide ring and the pendant 4-phenyl group are essential for potent inhibitory activity.[2]
Mechanistic Deep Dive: How Chlorophenyl Dione Derivatives Inhibit Wee1 and Chk1
The primary mechanism of action for these compounds is competitive inhibition of ATP binding to the kinase domain of Wee1 and Chk1.[2] The flat, aromatic carbazole ring system mimics the adenine region of ATP, while the chlorophenyl group occupies a hydrophobic pocket adjacent to the ATP-binding site.
Caption: Competitive inhibition of Wee1/Chk1 by chlorophenyl dione derivatives.
The interaction of the inhibitor with the kinase prevents the phosphorylation of downstream targets, such as CDK1. Wee1 kinase phosphorylates Tyr15 on CDK1, which is an inhibitory signal that prevents entry into mitosis.[1] By inhibiting Wee1, the chlorophenyl dione derivatives prevent this phosphorylation, leading to premature mitotic entry.
Caption: Simplified signaling pathway of Wee1/Chk1 inhibition.
Experimental Protocols for Enzymatic Assays
Accurate and reproducible enzymatic assays are the cornerstone of inhibitor characterization. The following are detailed, step-by-step methodologies for assessing the inhibitory activity of chlorophenyl dione derivatives against Wee1 and Chk1 kinases.
Wee1 Kinase Enzymatic Assay Protocol
This protocol is designed for a 96-well plate format and utilizes a luminescence-based ATP detection method.
Materials:
-
Recombinant human Wee1 enzyme
-
Wee1 substrate (e.g., a peptide containing the CDK1 phosphorylation site)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds (chlorophenyl dione derivatives) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well microplates
-
Multimode microplate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
Reaction Setup:
-
Add 5 µL of the diluted test compound or DMSO (for control wells) to the wells of the 96-well plate.
-
Prepare a master mix containing the kinase assay buffer, recombinant Wee1 enzyme, and Wee1 substrate. The final enzyme concentration should be optimized for linear reaction kinetics.
-
Add 20 µL of the enzyme/substrate master mix to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for compound binding to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for Wee1 to ensure sensitivity to competitive inhibitors.
-
Add 25 µL of the ATP solution to each well to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the enzyme reaction.
-
-
Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 50 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Chk1 Kinase Enzymatic Assay Protocol
This protocol is also designed for a 96-well format and utilizes a luminescence-based assay.[4]
Materials:
-
Recombinant human Chk1 enzyme
-
Chk1 substrate (e.g., CHKtide peptide)[5]
-
ATP
-
Kinase assay buffer (similar to the Wee1 assay buffer)
-
Test compounds (chlorophenyl dione derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well microplates
-
Multimode microplate reader with luminescence detection capabilities
Procedure:
-
Compound and Reaction Setup: Follow steps 1 and 2 as described in the Wee1 kinase assay protocol, substituting the Wee1 enzyme and substrate with Chk1 enzyme and a suitable substrate like CHKtide.
-
Initiation of Kinase Reaction:
-
Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[5]
-
Incubate at room temperature for 40-45 minutes.[5]
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[5]
-
Incubate at room temperature for 30 minutes.[4]
-
Measure the luminescence.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the kinase activity (amount of ADP produced).
-
Calculate the percent inhibition and determine the IC50 values as described for the Wee1 assay.
-
Caption: General workflow for kinase enzymatic assays.
Conclusion and Future Perspectives
The comparative analysis of 4-(2-chlorophenyl)-9-hydroxypyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione derivatives demonstrates a clear structure-activity relationship for the inhibition of Wee1 and Chk1 kinases. Strategic substitutions on the carbazole and phenyl rings can significantly enhance potency and selectivity, providing a rational basis for the design of next-generation inhibitors. The detailed enzymatic assay protocols provided herein offer a robust framework for the in vitro characterization of these and other novel enzyme inhibitors.
Future research in this area will likely focus on optimizing the pharmacokinetic properties of these compounds to improve their in vivo efficacy and safety profiles. Furthermore, exploring the therapeutic potential of combining these checkpoint kinase inhibitors with other anticancer agents, such as DNA-damaging chemotherapy or PARP inhibitors, holds great promise for developing more effective and durable cancer treatments.
References
-
Heinrich, D. M., Flanagan, J. U., Jamieson, S. M., Silva, S., Rigoreau, L. J., Trivier, E., Raynham, T., Turnbull, A. P., & Denny, W. A. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738–744. [Link]
-
Obniska, J., Rapacz, A., & Kamiński, K. (2011). Synthesis and Anticonvulsant Activity of New 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters, 21(19), 5786-5789. [Link]
-
Perez, F., Ramirez-Mondragon, C. A., Gonzalez-Valdez, J., & Rudino-Pinera, E. (2021). Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'-N-Acetyltransferase Type Ib. Antibiotics, 10(7), 844. [Link]
-
Kumar, A., Sharma, S., & Ahuja, M. (2016). 4-(substituted phenyl)-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Anticonvulsant Agents. Archiv der Pharmazie, 349(10), 768-779. [Link]
-
BPS Bioscience. (n.d.). Wee1 Assay Kit. Retrieved from [Link]
-
Smaill, J. B., Lee, H. H., Palmer, B. D., Thompson, A. M., Squire, C. J., Baker, E. N., Booth, R. J., Kraker, A., Hook, K., & Denny, W. A. (2008). Synthesis and structure-activity relationships of soluble 8-substituted 4-(2-chlorophenyl)-9-hydroxypyrrolo[3,4-c]carbazole-1,3(2H,6H)-diones as inhibitors of the Wee1 and Chk1 checkpoint kinases. Bioorganic & Medicinal Chemistry Letters, 18(3), 929–933. [Link]
-
Zarghi, A., & Arfaei, S. (2024). Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. Molecules, 29(11), 2536. [Link]
-
BPS Bioscience. (n.d.). Wee1 Kinase Assay Kit. Retrieved from [Link]
-
Sapa, J., Strug, A., Pytka, K., & Kiec-Kononowicz, K. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(1), 143. [Link]
-
Singh, A., & Kumar, R. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 27(15), 4945. [Link]
-
Ullah, S., Sadiq, A., & Halim, S. A. (2022). Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. Oxidative Medicine and Cellular Longevity, 2022, 1-15. [Link]
-
BPS Bioscience. (n.d.). CHK1 Kinase Assay Kit. Retrieved from [Link]
-
Kumar, A., Sharma, S., & Ahuja, M. (2016). Design, Synthesis, and Biological Evaluation of 6-(2-Amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Anticonvulsant Agents. Archiv der Pharmazie, 349(10), 768-779. [Link]
-
Smaill, J. B., Lee, H. H., Palmer, B. D., Thompson, A. M., Squire, C. J., Baker, E. N., Booth, R. J., Kraker, A., Hook, K., & Denny, W. A. (2008). Synthesis and structure-activity relationships of soluble 8-substituted 4-(2-chlorophenyl)-9-hydroxypyrrolo[3,4-c]carbazole-1,3(2H,6H)-diones as inhibitors of the Wee1 and Chk1 checkpoint kinases. Bioorganic & Medicinal Chemistry Letters, 18(3), 929-933. [Link]
-
Kim, D., & Lee, K. (2018). Synthesis of phenylpyridine derivatives and their biological evaluation toward dipeptidyl peptidase-4. Bioorganic & Medicinal Chemistry, 26(15), 4474-4483. [Link]
-
Sore, H. F., & Hyvönen, M. (2020). Structural Basis of Wee Kinases Functionality and Inactivation by Diverse Small Molecule Inhibitors. International Journal of Molecular Sciences, 21(18), 6598. [Link]
-
Khavina, A., & Krasavin, M. (2021). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules, 26(1), 1. [Link]
-
Palmer, B. D., Thompson, A. M., Booth, R. J., Dobrusin, E. M., Kraker, A. J., Lee, H. H., ... & Denny, W. A. (2006). 4-Phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione Inhibitors of the Checkpoint Kinase Wee1. Structure-Activity Relationships for Chromophore Modification and Phenyl Ring Substitution. Journal of Medicinal Chemistry, 49(16), 4896–4911. [Link]
-
Strug, A., Sapa, J., & Kiec-Kononowicz, K. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. European Journal of Medicinal Chemistry, 260, 115725. [Link]
-
Perez, F., Ramirez-Mondragon, C. A., Gonzalez-Valdez, J., & Rudino-Pinera, E. (2024). Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'-N-Acetyltransferase Type Ib. Antibiotics, 13(7), 672. [Link]
-
Li, Y., Wang, M., & Liu, X. (2022). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Molecules, 27(11), 3505. [Link]
-
Creative Diagnostics. (n.d.). Wee1 Signaling Pathway. Retrieved from [Link]
-
Khavina, A., & Krasavin, M. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives. [Link]
-
Sapa, J., Strug, A., & Kiec-Kononowicz, K. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure-Synthesis and In Vivo/In Vitro Studies. International Journal of Molecular Sciences, 21(22), 8780. [Link]
-
Wang, Y. (2012). CHK1 kinase activity assay. Methods in Molecular Biology, 925, 137-142. [Link]
-
Smaill, J. B., et al. (2008). Synthesis and Structure-Activity Relationships of Soluble 8-Substituted 4-(2-Chlorophenyl)-9-Hydroxypyrrolo[3,4-c]Carbazole-1,3(2H,6H)-Diones as Inhibitors of the Wee1 and Chk1 Checkpoint Kinases. Bioorganic & Medicinal Chemistry Letters, 18(3), 929-933. [Link]
-
BPS Bioscience. (n.d.). CHK1 Kinase Assay Kit. Retrieved from [Link]
-
Almasir, M., & Al-Hiari, Y. (2010). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Archiv der Pharmazie, 343(11-12), 641-646. [Link]
-
Reaction Biology. (n.d.). WEE1 Kinase Activity Assay Service. Retrieved from [Link]
-
Ali, A., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports, 14(1), 1-14. [Link]
-
Ullah, S., Sadiq, A., & Halim, S. A. (2023). Exploration of Succinimide Derivative as a Multi-Target, Anti-Diabetic Agent: In Vitro and In Vivo Approaches. Pharmaceuticals, 16(2), 256. [Link]
-
Li, M., et al. (2021). PARP1 and CHK1 coordinate PLK1 enzymatic activity during the DNA damage response to promote homologous recombination-mediated repair. Nucleic Acids Research, 49(12), 6861-6877. [Link]
-
Palmer, B. D., Thompson, A. M., Booth, R. J., Dobrusin, E. M., Kraker, A. J., Lee, H. H., ... & Denny, W. A. (2006). 53 Pyrrolo[3,4-c]carbazole-1,3-dione inhibitors of the G2/M checkpoint kinase wee1. Journal of Medicinal Chemistry, 49(16), 4896-4911. [Link]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and structure-activity relationships of soluble 8-substituted 4-(2-chlorophenyl)-9-hydroxypyrrolo[3,4-c]carbazole-1,3(2H,6H)-diones as inhibitors of the Wee1 and Chk1 checkpoint kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. bpsbioscience.com [bpsbioscience.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
